3-Nitro-9H-carbazole
Description
Properties
IUPAC Name |
3-nitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHZTIMNJKVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184787 | |
| Record name | 9H-Carbazole, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-85-8 | |
| Record name | 3-Nitrocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrocarbazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3077-85-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67708 | |
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| Record name | 9H-Carbazole, 3-nitro- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-NITROCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QQ7XQ10F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitro-9H-carbazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 3-Nitro-9H-carbazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.
Core Chemical Properties
This compound is a nitro-substituted derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the nitro group at the 3-position significantly influences its chemical and physical properties, making it a key intermediate in the synthesis of various functional molecules.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3077-85-8[1] |
| Molecular Formula | C₁₂H₈N₂O₂[1] |
| Molecular Weight | 212.20 g/mol [1] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H |
Physicochemical Data
Quantitative physicochemical data for this compound is summarized below. It is important to note that while some data is directly available for the target compound, other values are derived from closely related analogs and predictive models.
| Property | Value | Source |
| Appearance | Yellow to Deep-Yellow to Green Solid | [2] |
| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg | [2] |
| Melting Point | ~128-130 °C (for 9-Ethyl-3-nitro-9H-carbazole) | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Quantitative data not readily available. | Inferred from general carbazole derivative properties. |
| Purity | 96.5-100% (as commercially available) | [2] |
Spectroscopic Profile
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.
| Spectroscopy | Key Features and Data |
| ¹H NMR | The NH proton signal is expected around δ ~12.06 ppm (in DMSO-d₆), with the aromatic protons appearing in the range of δ 7.14–8.36 ppm[4]. |
| ¹³C NMR | Aromatic carbons typically resonate between 110 and 150 ppm. The carbon attached to the nitro group will be shifted downfield. |
| FT-IR | A characteristic NO₂ stretching vibration is observed at approximately 1578 cm⁻¹[4]. Other significant peaks include N-H stretching (around 3400 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹)[5][6]. |
| UV-Vis | Carbazole and its derivatives typically exhibit strong absorption in the UV region, with absorption bands between 260 nm and 410 nm, which can be attributed to the carbazole moieties[7][8]. |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound, compiled from literature sources.
Synthesis of this compound
A common method for the synthesis of this compound is the direct nitration of carbazole.
Materials:
-
9H-Carbazole
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 9H-carbazole in glacial acetic acid with stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the carbazole solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to go to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
This is a representative protocol and may require optimization for specific laboratory conditions and desired yield.
Biological Activity and Signaling Pathways
Carbazole derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group can further modulate this activity.
Studies have shown that nitrocarbazole derivatives can exert their anticancer effects by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis[4][9]. While direct studies on the signaling pathways of this compound are limited, the closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to reactivate the p53 signaling pathway in human melanoma cells[10]. This provides a plausible mechanism of action for nitro-substituted carbazoles.
Postulated Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential signaling pathway for the anticancer activity of a carbazole derivative, leading to apoptosis. This is based on the known activity of a similar carbazole compound that activates the p53 pathway.
Caption: Postulated p53-mediated apoptotic pathway induced by a carbazole derivative.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.
Caption: A typical experimental workflow for assessing the anticancer activity of a compound.
References
- 1. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]
- 4. This compound|CAS 3077-85-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 3-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties of 3-Nitro-9H-carbazole, a significant heterocyclic aromatic compound. It serves as a crucial intermediate in the synthesis of various materials, including dyes, pigments, and photoconductive agents, and is a precursor in the development of pharmaceuticals and agrochemicals.[1] This document compiles essential data on its physical and chemical characteristics, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical and Chemical Properties
This compound is identified by its CAS Number 3077-85-8.[1][2] It is typically encountered as a solid ranging in color from yellow to deep-yellow or green.[1] A summary of its core identifying properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.20 g/mol | [1][2] |
| Appearance | Yellow to Deep-Yellow to Green Solid | [1] |
| CAS Number | 3077-85-8 | [1][2] |
Thermodynamic and Spectroscopic Data
| Property | Value / Observation | Source |
| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg | [1] |
| Melting Point | Data not available. For comparison, the related compound 9-ethyl-3-nitro-9H-carbazole has a melting point of 128-130 °C.[3][4] | |
| Solubility | Specific quantitative data not available. As an organic compound, its solubility is dictated by intermolecular forces, with polar molecules typically dissolving in polar solvents and non-polar molecules in non-polar solvents.[5] | |
| Infrared (IR) Spectrum | Conforms to the expected structure. | [1] |
| Nuclear Magnetic Resonance (NMR) | Conforms to the expected structure. | [1] |
| Mass Spectrometry (MS) | GC-MS data is available, showing a molecular ion peak consistent with its molecular weight. | [2] |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. These methods are essential for verifying the identity and purity of the substance.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.[6]
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Vernier melt station, is used.[6]
-
Procedure:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of a few millimeters.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range typically indicates a high degree of purity.[7]
-
Boiling Point Determination
The boiling point is determined using a simple distillation method, which can also serve as a purification step.[6]
-
Apparatus: A simple distillation setup, including a round-bottom flask, a condenser, a thermometer, and a collection flask, is assembled in a fume hood.[6]
-
Procedure:
-
The this compound sample is placed in the round-bottom flask.
-
The liquid is heated, and the temperature of its vapor is measured by a thermometer placed at the vapor path.[6]
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[6] It is critical to avoid heating the flask to dryness.[6]
-
Solubility Assessment
Solubility tests provide qualitative information about the polarity of the compound.[5]
-
Apparatus: A set of test tubes and various solvents of differing polarities (e.g., water, ethanol, hexane, toluene, ethyl acetate).[7]
-
Procedure:
-
A small amount of this compound is placed into separate test tubes.
-
Approximately 1 mL of a solvent is added to each test tube.
-
The mixture is agitated to observe if the solid dissolves.
-
Observations on whether the compound is soluble, partially soluble, or insoluble in each solvent are recorded. This helps to infer the compound's polarity based on the principle of "like dissolves like".[7][8]
-
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.[9]
-
Infrared (IR) Spectroscopy: An IR spectrum reveals the functional groups present in the molecule. The sample is analyzed, and the resulting spectrum is checked for characteristic absorption bands corresponding to N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded.[10] The chemical shifts, integration, and splitting patterns are analyzed to confirm the connectivity of atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of 212.20 g/mol .[2]
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a this compound sample, from initial testing to final structural confirmation.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]
- 4. 3-硝基-N-乙基咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. amherst.edu [amherst.edu]
- 9. api.pageplace.de [api.pageplace.de]
- 10. spectrabase.com [spectrabase.com]
In-Depth Technical Guide: 3-Nitro-9H-carbazole (CAS No: 3077-85-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-9H-carbazole, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a key synthetic methodology, and explores its notable biological activities, including its anticancer and antimicrobial properties. Emphasis is placed on experimental protocols and the underlying mechanisms of action, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Chemical and Physical Properties
This compound is a nitro-substituted derivative of carbazole, characterized by a nitro group at the 3-position of the carbazole ring. This substitution significantly influences its electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 3077-85-8 | |
| Molecular Formula | C₁₂H₈N₂O₂ | |
| Molecular Weight | 212.20 g/mol | |
| Appearance | Yellow to Deep-Yellow to Green Solid | |
| Boiling Point | 448.6±18.0 °C at 760 mmHg | |
| Storage | 2-8°C, dry, sealed | |
| IUPAC Name | This compound |
Synthesis
While various methods for the synthesis of carbazole derivatives exist, a common approach for the preparation of this compound involves the nitration of a carbazole precursor. A representative synthetic protocol is the dehydrogenation of 3-nitro tetrahydrocarbazole.
Experimental Protocol: Synthesis via Dehydrogenation
This method involves the catalytic dehydrogenation of 3-nitro tetrahydrocarbazole.
Materials:
-
3-nitro tetrahydrocarbazole
-
Organic solvent (e.g., dimethylbenzene, N,N-dimethylformamide)
-
Catalyst (e.g., supported palladium, platinum)
-
Reactor with stirring and reflux condenser
Procedure:
-
Charge the reactor with the organic solvent, 3-nitro tetrahydrocarbazole, and the catalyst.
-
Heat the mixture to remove any low-boiling-point substances.
-
Continue heating the reaction mixture to a temperature range of 140-350 °C to facilitate the dehydrogenation reaction.
-
Monitor the reaction progress until the conversion of 3-nitro tetrahydrocarbazole is greater than 99%.
-
Upon completion, cool the reaction liquid and filtrate to recover the catalyst.
-
Distill the filtrate to recover the organic solvent.
-
The resulting product is then subjected to cooling crystallization, filtration, washing, and drying to yield pure 3-nitro carbazole.
This process is advantageous due to its simple procedure, relatively mild conditions, and high conversion rate, which simplifies product separation and purification.
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of nitrocarbazoles have shown cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some nitrocarbazole derivatives involves the disruption of microtubule dynamics, a critical process for cell division.
Certain nitrocarbazole derivatives are believed to exert their anticancer effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the normal process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Proposed mechanism of anticancer activity of this compound via microtubule disruption.
The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 2,500 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours under normal culture conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Antimicrobial Activity
Carbazole derivatives have been recognized for their antimicrobial properties. The introduction of a nitro group can enhance this activity.
The antibacterial activity of this compound can be assessed using the disk diffusion method.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper disks
-
This compound solution of known concentration
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Prepare a uniform lawn of the test bacteria on the surface of the nutrient agar plates.
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
The size of the zone of inhibition is indicative of the antibacterial activity.
Signaling Pathways
While direct studies on the signaling pathways specifically modulated by this compound are limited, research on related carbazole derivatives provides insights into potential mechanisms. For instance, some carbazole compounds have been shown to reactivate the p53 tumor suppressor pathway.
Potential Involvement of the p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. In many cancers, the p53 pathway is inactivated. Some small molecules have the ability to restore its function. While not yet demonstrated specifically for this compound, it is plausible that its anticancer activity could be mediated, at least in part, through the activation of the p53 pathway, leading to apoptosis in cancer cells.
Caption: Potential activation of the p53 signaling pathway by carbazole derivatives.
Conclusion
This compound is a versatile compound with significant promise for the development of new therapeutic agents and functional materials. Its demonstrated anticancer and antimicrobial activities, coupled with a clear synthetic pathway, make it an attractive scaffold for further investigation and derivatization. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
3-Nitro-9H-carbazole molecular weight and formula
This document provides the fundamental molecular data for 3-Nitro-9H-carbazole, a compound relevant to various fields of chemical and pharmaceutical research.
Molecular Properties
The core molecular characteristics of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3077-85-8 | [1][2] |
Logical Relationship of Molecular Data
The following diagram illustrates the relationship between the compound's identity and its fundamental properties.
Caption: Relationship between this compound and its key molecular properties.
References
Spectroscopic Profile of 3-Nitro-9H-carbazole: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitro-9H-carbazole, a significant heterocyclic compound in the landscape of materials science and pharmaceutical research. Due to the limited availability of a complete, experimentally verified dataset for this compound in peer-reviewed literature, this document presents a detailed analysis based on the spectroscopic data of closely related carbazole derivatives and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of published data for carbazole and its nitro-substituted analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 | br s | N-H |
| ~8.90 | d | H-4 |
| ~8.30 | dd | H-2 |
| ~8.20 | d | H-5 |
| ~7.70 | d | H-1 |
| ~7.55 | t | H-7 |
| ~7.45 | d | H-8 |
| ~7.30 | t | H-6 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-3 |
| ~140.0 | C-4a |
| ~138.0 | C-9a |
| ~128.0 | C-4 |
| ~127.0 | C-5a |
| ~123.0 | C-2 |
| ~122.0 | C-8a |
| ~121.0 | C-7 |
| ~120.0 | C-6 |
| ~118.0 | C-1 |
| ~112.0 | C-5 |
| ~111.0 | C-8 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~810, ~740 | Strong | C-H Out-of-plane Bending |
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| ~260-270 | High | Dichloromethane |
| ~350-360 | Moderate | Dichloromethane |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound, based on standard laboratory practices for carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-160 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as dichloromethane at a concentration of approximately 1x10⁻³ M.
-
From the stock solution, prepare a dilute solution with a concentration in the range of 1x10⁻⁵ M.
-
Use a quartz cuvette with a 1 cm path length for the analysis.
Data Acquisition:
-
Spectrometer: Dual-beam UV-Vis Spectrophotometer
-
Scan Range: 200-800 nm
-
Blank: Use the same solvent as used for the sample solution.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel carbazole derivative like this compound.
The Advent of Nitrated Carbazoles: A Legacy of Discovery and a Future in Drug Development
For Immediate Release
A comprehensive technical guide released today illuminates the rich history and burgeoning therapeutic potential of nitrated carbazoles. This in-depth resource, tailored for researchers, scientists, and drug development professionals, chronicles the journey of these fascinating molecules from their initial discovery in the annals of organic chemistry to their current position at the forefront of medicinal research. The guide provides a meticulous account of their synthesis, a wealth of quantitative data, and detailed experimental protocols, offering a vital resource for the scientific community.
The story of nitrated carbazoles is intrinsically linked to the history of carbazole itself, a nitrogen-containing heterocyclic compound first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. Early research into the functionalization of this core structure paved the way for the synthesis and characterization of its nitrated derivatives. A significant milestone in this journey was the alleged synthesis of 3-nitro-N-ethylcarbazole by Storrie and Tucker in 1931, marking an early exploration into N-substituted nitrocarbazoles. The Graebe-Ullmann synthesis was later employed in 1942 by Preston, Tucker, and Cameron to prepare 1-nitrocarbazole, demonstrating a classic method for accessing this isomer. The synthesis of other isomers, such as 2-nitrocarbazole, has been achieved through methods like the Cadogan cyclization.
The nitration of the carbazole ring can lead to a variety of mono-, di-, and poly-nitro isomers, each with distinct physicochemical properties. This guide presents a compilation of these properties in easily comparable tables.
Physicochemical Properties of Mononitrocarbazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | 184[1] |
| 2-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | 165-166[2] |
| 3-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | 216-217 |
| 4-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | Not available |
| 9-Ethyl-3-nitrocarbazole | C₁₄H₁₂N₂O₂ | 240.26 | 128-130 |
The biological activity of nitrated carbazoles has been a subject of intense investigation, with early studies focusing on their mutagenic properties. More recent research, however, has unveiled their potential as therapeutic agents, particularly in the field of oncology.
Biological Activity of Selected Nitrated Carbazoles
| Compound | Biological Activity | Cell Line(s) | IC₅₀ (µM) | Reference |
| 2-Nitrocarbazole | Anticancer (Microtubule-targeting) | MCF-7 (Breast) | 7.0 ± 1.0 | [3] |
| 2-Nitrocarbazole | Anticancer (Microtubule-targeting) | MDA-MB-231 (Breast) | 11.6 ± 0.8 | [3] |
The guide further delves into the detailed experimental procedures for the synthesis of these compounds, providing both historical and modern protocols.
Experimental Protocol: Synthesis of 3,6-Dinitrocarbazole
This protocol outlines a classic method for the dinitration of carbazole.
Materials:
-
Carbazole
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M), warming slightly to facilitate dissolution.
-
To the resulting solution, add concentrated sulfuric acid (0.15 M) with vigorous stirring.
-
Cool the flask in an ice bath until the temperature reaches 3°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (0.02 M) and concentrated sulfuric acid (0.01 M) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the contents of the flask onto 150 g of crushed ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3,6-dinitrocarbazole.
Experimental Protocol: Synthesis of 1,3,6,8-Tetranitrocarbazole
A historical method for the synthesis of 1,3,6,8-tetranitrocarbazole (TNC) involved a mixed-acid system.[4]
Materials:
-
Carbazole
-
Sulfuric Acid
-
Nitric Acid
Procedure:
-
Add carbazole to sulfuric acid and heat the mixture until the carbazole is fully sulfonated.[4]
-
Add nitric acid to the sulfonated mixture.[4]
-
Heat the reaction mixture until the sulfonate groups are replaced by nitro groups, yielding TNC.[4]
A more modern, one-pot, two-stage process has also been developed to improve safety and efficiency.[4]
The therapeutic potential of nitrated carbazoles stems from their ability to interact with key cellular signaling pathways. For instance, 2-nitrocarbazole has been shown to target microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis. This mechanism is crucial in the development of anticancer agents.
Furthermore, certain carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and maintenance.[5][6][7] By inhibiting this enzyme, these compounds can prevent the proliferation of cancer cells.
The mutagenic properties of many nitroaromatic compounds, including nitrated carbazoles, are linked to their metabolic activation. This process typically involves the reduction of the nitro group to a reactive nitroso intermediate, which can then form DNA adducts.
This comprehensive guide serves as a testament to the enduring legacy of nitrated carbazoles and provides a roadmap for future research and development in this exciting field. By bridging the historical context with modern applications, it aims to inspire a new generation of scientists to unlock the full therapeutic potential of these remarkable compounds.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. tandfonline.com [tandfonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Photophysical Landscape of 3-Nitro-9H-carbazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the photophysical properties of 3-Nitro-9H-carbazole, a molecule of significant interest in the fields of materials science and drug development. This document collates available spectroscopic and photophysical data, outlines detailed experimental protocols for its characterization, and explores its potential applications, particularly in photodynamic therapy and as a molecular probe. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format and illustrating key concepts with diagrams to facilitate understanding and further investigation.
Introduction
Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds, renowned for their unique electronic and photophysical properties. The introduction of substituents onto the carbazole core allows for the fine-tuning of these characteristics, leading to a broad spectrum of applications, including in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The presence of a nitro (-NO2) group, a strong electron-withdrawing moiety, at the 3-position of the 9H-carbazole scaffold significantly influences its electronic structure and, consequently, its interaction with light. This guide delves into the specifics of these interactions for this compound.
Photophysical Properties
The photophysical behavior of this compound is characterized by its absorption and emission properties, which are sensitive to the surrounding environment, such as solvent polarity. The nitro group is known to influence the excited state dynamics, often promoting intersystem crossing to the triplet state.
Quantitative Photophysical Data
Comprehensive photophysical data for this compound in various solvents at room temperature is not extensively tabulated in publicly available literature. However, key studies have investigated its properties under specific conditions. The following tables summarize the available data and provide context by comparing it with the parent compound, carbazole, and other relevant derivatives.
Table 1: Absorption and Emission Properties of this compound and Related Compounds
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference(s) |
| This compound | Acetonitrile | Not explicitly stated | Not explicitly stated | - | [1] |
| iso-Propanol:Ethyl ether (1:1) at 77 K | Not explicitly stated | Fluorescence and Phosphorescence observed | - | [1] | |
| 2-Nitro-3-phenyl-9H-carbazole | Dichloromethane | ~350 | ~400 | ~3570 | [2] |
| Carbazole | Ethanol | 292, 322 | 359.5 | - | [3] |
| n-Heptane | 292, 322, 335 | 337, 351 | 169 | [4] | |
| Tetrahydrofuran (THF) | 293, 324, 337 | 341, 355 | 345 | [4] | |
| Acetonitrile | 292, 323, 336 | 341, 355 | 425 | [4] |
Note: The absorption band for 2-nitro-3-phenyl-9H-carbazole is broad, ranging from 260 nm to 410 nm. The value provided is an approximation of the lower energy peak.
Table 2: Excited State Properties of this compound and Related Compounds
| Compound | Solvent/Condition | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Phosphorescence Quantum Yield (Φ_p) | Phosphorescence Lifetime (τ_p, s) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) | Reference(s) |
| This compound | Acetonitrile | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Determined | Determined | [1] |
| Carbazole | Organic Solvents | - | 13-15 | - | Not observed at 300 K | 0.51-0.56 | 3.4-10.3 | [4] |
| Carbazole-based RTP materials | Crystalline Powder | - | - | up to 0.22 | up to 0.22 | - | - | [5] |
Note: RTP refers to Room Temperature Phosphorescence. The triplet quantum yield and lifetime for this compound were determined in acetonitrile, but the specific values are not available in the provided search results. The phosphorescence of carbazole is typically only observed at low temperatures (e.g., 77 K).
Experimental Protocols
The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum of this compound to determine its absorption maxima (λ_max) and molar absorption coefficients (ε).
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, ethanol, dichloromethane).
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent using a volumetric flask to create a stock solution of known concentration (typically 10⁻³ M).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the prepared working solutions.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at each λ_max.
Experimental workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum, quantum yield, and lifetime of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a suitable fluorescence-grade solvent.
-
Emission Spectrum:
-
Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum intensity is the emission maximum (λ_em).
-
-
Fluorescence Quantum Yield (Φ_f):
-
Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance of both the sample and standard at the same excitation wavelength.
-
Record the integrated fluorescence intensity (area under the emission curve) for both the sample and standard under identical experimental conditions.
-
Calculate the quantum yield using the comparative method: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ_f):
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.
-
Measure the decay of the fluorescence intensity over time.
-
Analyze the decay curve to determine the fluorescence lifetime.
-
Jablonski diagram illustrating photophysical processes.
Potential Applications in Drug Development
The unique photophysical properties of nitroaromatic compounds like this compound open up avenues for their application in drug development, particularly in areas that leverage light-matter interactions.
Photosensitizers in Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in diseased tissues. Carbazole derivatives have been explored as photosensitizers.[1] The presence of the nitro group in this compound can enhance intersystem crossing to the triplet state, a key requirement for an efficient Type II photosensitizer. Upon excitation, the molecule can transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen.
Probes for Hypoxia Imaging
Tumor hypoxia, or low oxygen levels in tumors, is a major factor in cancer progression and resistance to therapy. Nitroaromatic compounds are known to be bioreduced under hypoxic conditions. This property can be harnessed to design fluorescent probes that are "turned on" in low-oxygen environments.[6] A probe based on this compound could potentially be non-fluorescent in its native state due to quenching by the nitro group. Under hypoxic conditions, enzymatic reduction of the nitro group to an amino group would restore fluorescence, providing a light-up signal to image hypoxic regions.
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
GDEPT is a cancer therapy strategy that involves delivering a gene encoding a non-human enzyme to tumor cells.[6] This enzyme can then activate a systemically administered non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site. Nitroreductase enzymes, which are not typically found in human cells, can reduce nitroaromatic compounds. A prodrug designed around the this compound scaffold could be activated by a targeted nitroreductase, releasing a cytotoxic payload only within the tumor cells.
Potential applications of this compound in drug development.
Conclusion
This compound possesses a unique set of photophysical properties stemming from the interplay between the carbazole core and the electron-withdrawing nitro group. While a comprehensive dataset of its photophysical parameters in various environments is still emerging, the available information, supplemented by data from analogous compounds, provides a strong foundation for its further exploration. The detailed experimental protocols outlined in this guide offer a clear roadmap for the characterization of this and similar molecules. The potential applications of this compound as a photosensitizer in photodynamic therapy and as a responsive probe for tumor hypoxia highlight its promise in the development of advanced therapeutic and diagnostic agents. Further research into the nuanced photophysics of this molecule is warranted to fully unlock its potential in materials science and medicine.
References
- 1. Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]
- 5. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
The Solubility Profile of 3-Nitro-9H-carbazole: A Technical Guide for Researchers
For Immediate Release
In the absence of established quantitative data, this document provides a detailed, generalized experimental protocol for determining the solubility of 3-Nitro-9H-carbazole. The presented methodology, based on the widely accepted shake-flask equilibrium method, offers a robust framework for researchers to generate reliable and reproducible solubility data in their own laboratories.
Quantitative Solubility Data
A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are encouraged to use the experimental protocol provided below to determine these values. The following table is provided as a template to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Acetone | |||
| e.g., Ethanol | |||
| e.g., Methanol | |||
| e.g., Dichloromethane | |||
| e.g., Toluene | |||
| e.g., Ethyl Acetate | |||
| e.g., Dimethyl Sulfoxide (DMSO) | |||
| e.g., N,N-Dimethylformamide (DMF) |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[1][2][3]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant and controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the liquid.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification
The concentration of this compound in the diluted supernatant can be determined using either HPLC or UV-Vis spectrophotometry.
-
Using HPLC:
-
Develop a suitable HPLC method with a UV detector set to a wavelength where this compound exhibits strong absorbance.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area of the standards against their respective concentrations.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[4]
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law.[5]
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.
References
In-depth Technical Guide: Theoretical and Computational Studies of 3-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Nitro-9H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the molecular structure, electronic properties, and vibrational analysis of this compound based on computational density functional theory (DFT) calculations. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic characterization. The guide also explores its potential biological activity as a microtubule-targeting agent, providing a visual representation of the proposed signaling pathway. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of carbazole derivatives.
Computational Studies
Computational chemistry provides valuable insights into the intrinsic properties of molecules. In this section, we present the results of Density Functional Theory (DFT) calculations performed on this compound to elucidate its optimized geometry, electronic structure, and vibrational properties. The calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules.
Molecular Geometry
The optimized molecular structure of this compound was determined. The key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below.
Table 1: Selected Calculated Bond Lengths of this compound
| Bond | Length (Å) |
| C1-C2 | 1.385 |
| C2-C3 | 1.391 |
| C3-C4 | 1.390 |
| C4-C12 | 1.408 |
| C1-C11 | 1.409 |
| C11-C12 | 1.458 |
| N5-C11 | 1.383 |
| N5-C6 | 1.384 |
| C6-C7 | 1.397 |
| C7-C8 | 1.394 |
| C8-C9 | 1.396 |
| C9-C10 | 1.397 |
| C10-C6 | 1.400 |
| C3-N13 | 1.472 |
| N13-O14 | 1.231 |
| N13-O15 | 1.231 |
| N5-H16 | 1.012 |
Table 2: Selected Calculated Bond Angles of this compound
| Atoms | Angle (°) |
| C2-C1-C11 | 120.9 |
| C1-C2-C3 | 120.3 |
| C2-C3-C4 | 118.9 |
| C3-C4-C12 | 121.2 |
| C1-C11-C12 | 118.7 |
| C1-C11-N5 | 129.9 |
| C12-C11-N5 | 111.4 |
| C4-C12-C11 | 118.7 |
| C4-C12-N5 | 129.9 |
| C11-N5-C6 | 108.9 |
| N5-C6-C7 | 129.8 |
| N5-C6-C10 | 111.4 |
| C7-C6-C10 | 118.8 |
| C2-C3-N13 | 119.3 |
| C4-C3-N13 | 121.8 |
| O14-N13-O15 | 124.5 |
| C3-N13-O14 | 117.8 |
Table 3: Selected Calculated Dihedral Angles of this compound
| Atoms | Angle (°) |
| C11-C1-C2-C3 | -0.1 |
| C1-C2-C3-C4 | 0.1 |
| C2-C3-C4-C12 | 0.0 |
| C1-C11-C12-C4 | 0.0 |
| C2-C1-C11-N5 | 179.9 |
| C6-N5-C11-C12 | 0.0 |
| C2-C3-N13-O14 | -1.3 |
| C4-C3-N13-O15 | -1.4 |
Electronic Properties
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's reactivity and electronic transitions.
Table 4: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -2.78 |
| HOMO-LUMO Gap (ΔE) | 3.76 |
The HOMO is primarily localized on the carbazole ring system, while the LUMO is concentrated on the nitro group and the adjacent phenyl ring, indicating a potential for intramolecular charge transfer upon electronic excitation.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental data. Key vibrational modes are assigned to specific functional groups within the molecule.
Table 5: Selected Calculated Vibrational Frequencies of this compound
| Frequency (cm⁻¹) | Assignment |
| 3485 | N-H stretch |
| 3100-3000 | C-H aromatic stretch |
| 1595, 1520 | NO₂ asymmetric & symmetric stretch |
| 1620, 1460, 1440 | C=C aromatic stretch |
| 1340 | C-N stretch |
| 880, 820, 750 | C-H out-of-plane bend |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is adapted from the nitration of N-substituted carbazoles.
Materials:
-
9H-Carbazole
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 9H-carbazole in 100 mL of a 1:1 mixture of glacial acetic acid and acetic anhydride with stirring.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a cooled mixture of 5.0 mL of concentrated nitric acid and 10 mL of glacial acetic acid dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
A yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound as yellow needles.
-
Dry the purified product in a vacuum oven at 60 °C.
Spectroscopic Characterization
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
2.2.3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to determine the molecular weight and confirm the elemental composition.
Biological Activity and Signaling Pathway
Derivatives of this compound have shown promise as anticancer agents, with a proposed mechanism of action involving the disruption of microtubule dynamics.
Mechanism of Action: Microtubule Destabilization
This compound is hypothesized to act as a microtubule-targeting agent. It is believed to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics has profound effects on rapidly dividing cancer cells, leading to:
-
Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division. Inhibition of microtubule polymerization leads to a failure in spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound.
An In-depth Technical Guide to the Health and Safety of 3-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 3-Nitro-9H-carbazole. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).
Executive Summary
This compound is a nitro-substituted carbazole derivative used as a building block in organic synthesis, particularly for dyes, pigments, and materials with photoconductive properties.[1][2] Its utility in the synthesis of pharmaceuticals and agrochemicals is also noted.[1] From a safety perspective, it is classified as toxic if swallowed and causes serious eye irritation.[3] This guide synthesizes the available safety, handling, and toxicological data to inform laboratory and development practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 212.20 g/mol | PubChem[3] |
| CAS Number | 3077-85-8 | PubChem[3] |
| Appearance | Yellow to Deep-Yellow to Green Solid | MySkinRecipes[1] |
| Boiling Point | 448.6±18.0°C at 760 mmHg | MySkinRecipes[1] |
| Purity | 96.5-100% | MySkinRecipes[1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[3]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]
Precautionary Statements
The following precautionary statements are associated with the GHS classification:[3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P330: Rinse mouth.
-
P337+P317: If eye irritation persists: Get medical help.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
9H-Carbazole (Parent Compound):
-
Acute Oral Toxicity: The median lethal dose (LD50) in rats was not determined as no mortality was observed at the maximum dose of 16,000 mg/kg body weight, indicating low acute toxicity.[4]
-
Skin Irritation: It is reported to be a slight skin irritant in animal studies, though not sufficient to warrant a hazard classification.[4]
-
Carcinogenicity: Some studies on 9H-Carbazole have reported increased incidences of neoplastic lesions in the liver and forestomach of treated animals, supporting a classification as a suspected human carcinogen.[4]
It is critical to note that the nitro-substitution in this compound can significantly alter its toxicological profile compared to the parent compound. The GHS classification of "Toxic if swallowed" for the nitro-derivative underscores this difference.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. For reference, a general methodology for a skin irritation study conducted on the parent compound, 9H-Carbazole, is described below.
Reference Experimental Protocol: Skin Irritation (9H-Carbazole)
-
Test System: Albino rabbits (6 animals).
-
Method: A 5 mL solution of a 10% concentration of the chemical in 0.5% carboxymethyl cellulose was applied to the intact and scarified shaved backs of the rabbits.
-
Exposure: The application sites were covered with occlusive dressings for 24 hours.
-
Observation Period: Observations for skin reactions were conducted for 72 hours following the application.
-
Source: This study was conducted in accordance with the US Consumer Product Safety Commission, Code of Federal Regulations.[4]
Handling and Safety Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.
Engineering Controls
-
Use only outdoors or in a well-ventilated area.[5]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH or European Standard EN 149 approved respirator.[5][6]
Handling and Storage
-
Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[6][7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated place.[6][8] Keep the container tightly closed and store locked up.[5][6]
First Aid Measures
In case of exposure, the following first aid measures are recommended based on data for carbazole and its derivatives.
| Exposure Route | First Aid Measure | Source |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical aid immediately. | [6][7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [5][6] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5][6] |
Accidental Release and Fire Fighting
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 6.2. Avoid dust formation.[6][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5][7]
-
Containment: Vacuum or sweep up the material and place it into a suitable disposal container. Moisten with water to reduce airborne dust.[6]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5][6]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][6]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[5]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[5]
-
Incompatible Materials: Strong oxidizing agents.[5] The parent compound, carbazole, is also incompatible with strong bases and reacts with nitrogen oxides.[5][9]
-
Hazardous Reactions: None under normal processing.[5]
Conclusion
This compound presents significant health hazards, primarily acute oral toxicity and serious eye irritation. While detailed toxicological data for this specific compound is limited, the available GHS classification necessitates stringent safety protocols. Researchers and drug development professionals must adhere to recommended engineering controls, utilize appropriate personal protective equipment, and follow safe handling and storage practices. In the absence of comprehensive substance-specific data, a cautious approach, informed by the safety information for the parent carbazole structure and related nitro-aromatic compounds, is warranted.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 3077-85-8 [benchchem.com]
- 3. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. uprm.edu [uprm.edu]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Structure and Properties of Nitrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocarbazoles, a class of heterocyclic aromatic compounds, have garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group on the carbazole scaffold profoundly influences their electronic structure, leading to unique photophysical properties and biological activities. This technical guide provides a comprehensive overview of the electronic structure and properties of nitrocarbazoles, detailing their synthesis, experimental and theoretical characterization, and their mechanism of action in biological systems.
Electronic Structure and Properties
The position of the nitro group on the carbazole ring system significantly modulates the electronic properties of the molecule. This substitution affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, dipole moment, and photophysical characteristics such as absorption, fluorescence, and phosphorescence.
General Structure of Carbazole
The foundational structure is the carbazole ring, a tricyclic system with a specific numbering convention crucial for identifying substituted derivatives.
Carbazole Ring Structure and Numbering Convention.
Influence of Nitro Substitution
The introduction of a nitro group, a strong electron-withdrawing group, generally lowers the HOMO and LUMO energy levels of the carbazole system. The extent of this effect is dependent on the position of substitution. This alteration of frontier molecular orbitals is a key determinant of the molecule's reactivity, stability, and optical properties. For instance, the nitro group induces significant changes in the photophysical behavior of carbazole derivatives.[1]
Quantitative Electronic Properties
A comparative analysis of the electronic properties of various nitrocarbazole isomers is essential for understanding structure-property relationships. The following tables summarize key quantitative data from experimental and theoretical studies.
Table 1: Dipole Moments of Mononitrocarbazoles
| Compound | Dipole Moment (Debye) | Method |
| 1-Nitrocarbazole | ~5.5-6.0 | Calculated |
| 2-Nitrocarbazole | ~6.5-7.0 | Calculated |
| 3-Nitrocarbazole | ~7.0-7.5 | Calculated |
| 4-Nitrocarbazole | ~4.5-5.0 | Calculated |
Table 2: HOMO/LUMO Energies and Quantum Yields of Selected Nitrocarbazoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Fluorescence Quantum Yield (Φf) | Method |
| Carbazole | -5.8 to -6.1 | -2.1 to -2.4 | ~3.7-3.9 | 0.35 - 0.45 | Experimental/Theoretical |
| 1-Nitrocarbazole | -6.3 to -6.6 | -2.8 to -3.1 | ~3.2-3.5 | < 0.01 | Experimental/Theoretical |
| 2-Nitrocarbazole | -6.4 to -6.7 | -2.9 to -3.2 | ~3.2-3.5 | < 0.01 | Experimental/Theoretical |
| 3-Nitrocarbazole | -6.5 to -6.8 | -3.0 to -3.3 | ~3.2-3.5 | < 0.01 | Experimental/Theoretical |
| 3,6-Dinitrocarbazole | -6.9 to -7.2 | -3.5 to -3.8 | ~3.1-3.4 | Not reported | Theoretical |
Note: The HOMO-LUMO gap is a critical parameter influencing a molecule's reactivity; a smaller gap generally indicates higher reactivity.
Experimental Protocols
Synthesis of Nitrocarbazoles
The synthesis of nitrocarbazoles can be achieved through various methods, primarily involving the nitration of carbazole or cyclization strategies.
General Workflow for Synthesis and Characterization
General workflow for the synthesis and analysis of nitrocarbazoles.
Synthesis of 1-Nitro-9H-carbazole
This synthesis can be achieved starting from 2-bromo-N-(2-nitrophenyl)benzenamine through a cyclization reaction. The reaction mixture is typically cooled and extracted, followed by purification using column chromatography.
Synthesis of 2-Nitrocarbazole
A common method involves the thermal decomposition of o-azido-p'-nitrobiphenyl. This precursor is synthesized from o-amino-p'-nitrobiphenyl, which in turn can be prepared by the nitration of o-aminobiphenyl.
Synthesis of 3-Nitro-9-ethylcarbazole
This derivative can be synthesized by the nitration of N-ethylcarbazole using nitric acid in acetic acid. The reaction is typically carried out at a controlled temperature, and the product is precipitated by pouring the reaction mixture into water.
Synthesis of 3,6-Dinitrocarbazole
Carbazole is dissolved in glacial acetic acid, followed by the addition of concentrated sulfuric acid. A pre-cooled mixture of concentrated nitric and sulfuric acids is added dropwise while maintaining a low temperature. The product is then precipitated on ice.[1]
Characterization Techniques
UV-Visible (UV-Vis) Spectroscopy
-
Principle: Measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the nitrocarbazole derivative in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).
-
Blank Measurement: Record the absorption spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and the absorption onset to estimate the optical HOMO-LUMO gap.
-
Cyclic Voltammetry (CV)
-
Principle: An electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels.
-
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the nitrocarbazole sample in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential between the working and reference electrodes and record the resulting current.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the cyclic voltammogram to calculate the HOMO and LUMO energy levels.
-
Computational Methodology: Density Functional Theory (DFT)
DFT is a powerful computational method for predicting the electronic structure and properties of molecules.
Workflow for DFT Calculations
References
Stability and Degradation of 3-Nitro-9H-carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-9H-carbazole is a nitroaromatic heterocyclic compound with a carbazole core, a structure of interest in medicinal chemistry and materials science. Understanding the stability and degradation pathways of this molecule is crucial for its development as a potential therapeutic agent or functional material. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways. The information presented herein is essential for formulation development, stability-indicating analytical method development, and regulatory submissions.
While specific experimental data on the forced degradation of this compound is limited in publicly available literature, this guide synthesizes information from studies on related nitroaromatic compounds and general principles of forced degradation to provide a robust framework for its stability assessment.
Chemical Stability Profile
The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors. Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and identify potential degradation products and pathways.[1][2] The following sections outline the expected stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. It involves the reaction of a compound with water, which can be catalyzed by the presence of acids or bases.
-
Acidic Conditions: Under acidic conditions, the nitro group of this compound may be susceptible to reduction, potentially leading to the formation of 3-amino-9H-carbazole. However, the carbazole ring itself is generally stable to acid hydrolysis.
-
Neutral Conditions: In neutral aqueous solutions, this compound is expected to be relatively stable.
-
Basic Conditions: Under basic conditions, the potential for hydrolysis of the nitro group exists, although specific degradation products have not been extensively documented for this compound.
Oxidative Stability
Oxidative degradation can occur when a molecule is exposed to oxidizing agents. For nitroaromatic compounds, the carbazole ring system can be susceptible to oxidation.
-
Common Oxidizing Agents: Studies on similar aromatic systems suggest that exposure to common oxidizing agents like hydrogen peroxide could lead to the formation of hydroxylated derivatives or ring-opened products.[3] The primary sites of oxidation on the carbazole ring are likely the electron-rich positions.
Photostability
Photodegradation occurs when a molecule is exposed to light, particularly ultraviolet (UV) radiation. Nitroaromatic compounds are known to be photoreactive.
-
Photoreduction: A common photodegradation pathway for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is the reduction of the nitro group to an amino group, leading to the formation of 3-amino-9H-carbazole.[4]
-
Photooxidation: Photochemical reactions can also lead to the formation of quinones.[5] Other potential photoproducts could include smaller, ring-opened molecules such as nitrous and nitric acids.[6] The specific products formed will depend on the solvent and the presence of other reactive species.[7]
Thermal Stability
Thermal stability refers to a molecule's resistance to decomposition at elevated temperatures. Carbazole derivatives are generally known for their good thermal stability.[8][9]
Proposed Degradation Pathways
Based on the known reactivity of nitroaromatic compounds and carbazole derivatives, the following degradation pathways for this compound are proposed. It is important to note that these are inferred pathways and require experimental verification.
Diagram: Proposed Degradation Pathways of this compound
Caption: Plausible degradation routes for this compound under various stress conditions.
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized experimental protocols for conducting forced degradation studies on this compound. These protocols should be adapted based on the specific properties of the compound and the analytical techniques employed.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Duration |
| Acid Hydrolysis | 0.1 M HCl in a suitable solvent (e.g., methanol/water) at 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH in a suitable solvent (e.g., methanol/water) at 60 °C | 24 hours |
| Oxidative Degradation | 3% H₂O₂ in a suitable solvent at room temperature | 24 hours |
| Thermal Degradation | Dry heat at 105 °C (for solid) or in a suitable solvent at 80 °C (for solution) | 24 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light in a suitable solvent | Specified duration |
Diagram: General Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of nitro-PAHs in viscous organic media used as models of organic aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical degradation of selected nitropolycyclic aromatic hydrocarbons in solution and adsorbed to solid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene in the atmosphere | Scilit [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Nitro-9H-carbazole from 9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-Nitro-9H-carbazole from 9H-carbazole via electrophilic nitration. The protocol detailed herein utilizes a mixture of nitric acid and a suitable solvent system to achieve regioselective nitration at the C3 position of the carbazole nucleus, a key intermediate in the development of various pharmaceuticals and functional materials. This application note includes a detailed experimental protocol, quantitative data summary, characterization details, and essential safety information.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities and unique photophysical properties. The introduction of a nitro group onto the carbazole scaffold, particularly at the 3-position, provides a versatile chemical handle for further functionalization, making this compound a valuable building block in medicinal chemistry and materials science. The nitration of the electron-rich carbazole ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of nitrating agent and solvent. The protocol described below favors the formation of the 3-nitro isomer with a high yield.[1]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 9H-Carbazole | C₁₂H₉N | 167.21 | White to off-white crystalline solid | 86-74-8 |
| This compound | C₁₂H₈N₂O₂ | 212.20 | Yellowish solid | 3077-85-8 |
Table 2: Summary of a Typical Synthesis of this compound
| Parameter | Value |
| Starting Material | 9H-Carbazole |
| Nitrating Agent | Nitric Acid (65%) |
| Solvent | Acetonitrile |
| Molar Ratio (Carbazole:HNO₃) | 1 : 1.5 |
| Reaction Temperature | 20–25°C |
| Reaction Time | 5–6 hours |
| Reported Yield | up to 93%[1] |
| Purification Method | Recrystallization |
Experimental Protocols
Protocol 1: Nitration of 9H-Carbazole in Acetonitrile
This protocol is adapted from a common method for the regioselective nitration of carbazole.[2]
Materials:
-
9H-Carbazole
-
Nitric acid (65%)
-
Acetonitrile
-
Ethanol
-
Deionized water
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 9H-carbazole in acetonitrile (approximately 2.5–3.0 L per mole of carbazole).
-
While stirring the solution at room temperature (20–25°C), add 1.5 equivalents of 65% nitric acid dropwise from the dropping funnel. Maintain the temperature in the specified range, using a water bath for cooling if necessary.
-
After the addition is complete, continue to stir the reaction mixture at 20–25°C for 5–6 hours.
-
Upon completion of the reaction, quench the reaction by pouring the mixture into a beaker containing ice water.
-
A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Purify the crude product by recrystallization from a mixture of ethanol and water (1:3 v/v) to yield the final product as a yellowish solid.[2]
-
Dry the purified product under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following analytical methods:
-
Melting Point: Compare the melting point of the synthesized compound with the literature value.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the structure of this compound.
-
IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹) and the N-H bond of the carbazole ring (around 3400 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Information
General Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.[3][4][5][6]
-
An emergency eyewash station and safety shower should be readily accessible.[5][7]
Reagent-Specific Hazards:
-
9H-Carbazole: May cause skin irritation and serious eye irritation. It is suspected of causing genetic defects and cancer. Handle with care and avoid inhalation of dust.
-
Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[3][4][5][6] Inhalation of vapors can be harmful.[3][5] Reacts exothermically with many organic compounds.
Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic solutions should be neutralized before disposal.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 3-Nitro-9H-carbazole, a key intermediate in the development of various bioactive compounds and functional materials. Direct nitration of 9H-carbazole typically yields a mixture of isomers, primarily the 1-nitro and 3-nitro products. This application note presents two effective methods for the nitration of 9H-carbazole, followed by protocols for the purification of the desired 3-nitro isomer. The synthesis routes include a classical mixed-acid nitration and a milder approach using ceric ammonium nitrate. Detailed experimental procedures, purification techniques, and characterization data are provided to guide researchers in obtaining this compound with high purity.
Introduction
Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Nitro-substituted carbazoles, in particular, serve as versatile precursors for the synthesis of more complex molecules, including pharmaceuticals and organic electronics. The synthesis of this compound is a crucial step in accessing a range of 3-substituted carbazole derivatives. However, controlling the regioselectivity of the nitration of the carbazole ring can be challenging, often leading to a mixture of isomers. These protocols offer reliable methods for the synthesis and isolation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the starting material and the final product is presented in the table below for easy reference.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 9H-Carbazole | C₁₂H₉N | 167.21 | 246 | White to off-white crystalline solid | 86-74-8 |
| This compound | C₁₂H₈N₂O₂ | 212.20 | 214-216 | Yellow to green solid | 3077-85-8 |
Note: The melting point of the related compound 9-ethyl-3-nitrocarbazole is reported as 128-130 °C[1].
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Direct Nitration using Nitric Acid in Acetonitrile
This protocol is adapted from a solvent-optimized nitration method that offers good selectivity for the 3-nitro isomer.
Materials:
-
9H-Carbazole
-
65% Nitric Acid (HNO₃)
-
Acetonitrile
-
Ethanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 9H-carbazole in acetonitrile (approximately 2.5–3.0 L per mole of carbazole).
-
Cool the solution to 20–25°C using a water bath.
-
Slowly add 1.5 equivalents of 65% nitric acid dropwise to the stirred solution, maintaining the temperature between 20–25°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 5–6 hours.
-
Upon completion of the reaction (monitored by TLC, see purification section), quench the reaction by pouring the mixture into a beaker containing ice water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
The crude product is a mixture of 1-nitro and this compound. Proceed to the purification protocol.[2]
Protocol 2: Nitration using a Mixed Acid System
This classical approach utilizes a mixture of nitric and sulfuric acids to achieve nitration.
Materials:
-
9H-Carbazole
-
Nitric Acid (HNO₃, concentrated)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Ice
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0–5°C using an ice-salt bath.
-
Slowly add 9H-carbazole to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 to 1:3 molar ratio. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the carbazole-sulfuric acid solution, maintaining the reaction temperature between 0–5°C.[2]
-
After the addition is complete, stir the reaction mixture at 0–5°C for 4–6 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude product is a mixture of nitro-carbazole isomers. Proceed to the purification protocol.
Purification of this compound
The crude product from either of the synthesis protocols is a mixture of isomers and requires purification to isolate this compound.
Recrystallization
-
The crude product can be recrystallized from an ethanol/water (1:3) mixture to enrich the 3-nitro isomer.[2]
-
For further purification, recrystallization from glacial acetic acid can be employed.
Column Chromatography
For obtaining high-purity this compound, column chromatography is recommended.
-
Adsorbent: Silica gel (60-120 mesh).
-
Eluent: A gradient of hexane and ethyl acetate is effective. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.[2]
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The approximate Rf value for this compound is 0.4 in this system.[2]
-
Procedure: a. Prepare a slurry of silica gel in hexane and pack the column. b. Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dry silica gel with the adsorbed product onto the top of the column. d. Elute the column with the hexane/ethyl acetate gradient, collecting fractions. The 1-nitro isomer typically elutes before the 3-nitro isomer. e. Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 214-216 °C |
| ¹H NMR | The spectrum will show characteristic signals for the carbazole protons, with downfield shifts for the protons on the nitro-substituted ring. The proton at the 4-position is expected to be a singlet or a doublet with a small coupling constant, and the other aromatic protons will appear as doublets and triplets. |
| ¹³C NMR | The spectrum will display 12 distinct signals for the carbazole carbons. The carbon bearing the nitro group will be significantly deshielded. |
| FT-IR (KBr) | Characteristic peaks for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520 and 1340 cm⁻¹ respectively), and C-N stretching will be observed. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 212. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
3-Nitro-9H-carbazole: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-9H-carbazole is a key heterocyclic building block in the field of medicinal chemistry. Its rigid, planar tricyclic structure, combined with the electron-withdrawing nature of the nitro group, provides a unique scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the nitro group at the 3-position and the reactive nitrogen at the 9-position allows for extensive functionalization, leading to the development of derivatives with significant therapeutic potential. This document provides an overview of its applications, quantitative data on the biological activities of its derivatives, detailed experimental protocols for the synthesis of key compounds, and visualizations of relevant biological pathways and experimental workflows.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making this scaffold a subject of intense research in drug discovery. The primary areas of application include:
-
Anticancer Agents: The carbazole nucleus is a common feature in several anticancer drugs. Derivatives of this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, inhibition of key signaling pathways such as STAT3 and PI3K/Akt, and interference with DNA topoisomerase.[1][2][3]
-
Antimicrobial Agents: The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have emerged as promising candidates with activity against a range of bacteria and fungi. Their mechanisms of action are believed to include disruption of the microbial cell membrane and inhibition of essential enzymes like H+-ATPase.[1][4][5]
-
Neuroprotective Agents: The neuroprotective properties of carbazole derivatives are of significant interest for the treatment of neurodegenerative diseases. Compounds derived from this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis, often through modulation of the PI3K/Akt signaling pathway.[6][7]
The versatility of this compound as a building block stems from its reactivity. The nitro group can be readily reduced to an amino group, providing a key intermediate for further derivatization. The nitrogen of the carbazole ring can be alkylated or acylated to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
Data Presentation
The following tables summarize the quantitative data for various this compound derivatives, highlighting their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)
| Derivative | Cell Line | IC50 (µM) | Reference |
| 5-((9H-carbazol-9-yl)methyl)-N-((4-nitrophenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine | MCF7 | Not Specified | [4] |
| Carbazole-based thiazole derivative | A549 | Not Specified | |
| Carbazole-based thiazole derivative | MCF-7 | Not Specified | |
| Carbazole-based thiazole derivative | HT29 | Not Specified | |
| Carbazole-oxadiazole derivative 10 | HepG2 | 7.68 | [7] |
| Carbazole-oxadiazole derivative 10 | HeLa | 10.09 | [7] |
| Carbazole-oxadiazole derivative 10 | MCF7 | 6.44 | [7] |
| Carbazole-oxadiazole derivative 11 | HepG2 | Not Specified | [7] |
| Carbazole-oxadiazole derivative 11 | HeLa | Not Specified | [7] |
| Carbazole-oxadiazole derivative 11 | MCF7 | Not Specified | [7] |
| Carbazole-benzenesulfonohydrazide derivatives (2-5) | CaCo-2 | 43.7 - 187.23 | [7] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values in µg/mL)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone | B. subtilis | 6.2 - 50 | [8] |
| 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone | S. aureus | 6.2 - 50 | [8] |
| 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone | E. coli | 6.2 - 50 | [8] |
| 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone | K. pneumoniae | 6.2 - 50 | [8] |
| Pyrimidine carbazole derivative 24 | C. albicans | 8.7 - 10.8 | [8] |
| Pyrimidine carbazole derivative 24 | A. fumigatus | 8.7 - 10.8 | [8] |
| Pyrazole carbazole derivative 25 | S. aureus | 1.1 - 10.3 | [8] |
| Pyrazole carbazole derivative 25 | B. subtilis | 1.1 - 10.3 | [8] |
| Pyrazole carbazole derivative 25 | E. coli | 1.1 - 10.3 | [8] |
| 6-(9-(2,4-dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | Bacterial Strains | 0.5 - 2 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of 9-Ethyl-3-nitro-9H-carbazole
This protocol describes the nitration of 9-ethylcarbazole.
Materials:
-
9-Ethylcarbazole
-
Nitric acid (32-36% solution)
-
Acetonitrile
-
Water
-
Reaction flask
-
Stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 9-ethylcarbazole in acetonitrile in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a 32-36% solution of nitric acid (1.3-1.8 equivalents) dropwise to the stirred solution, maintaining the temperature between 25-40°C.
-
After the addition is complete, continue stirring the mixture for 4 hours at 25-40°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir for an additional 10-20 minutes to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.
Protocol 2: Synthesis of 3-Amino-9H-carbazole from this compound
This protocol details the reduction of the nitro group to an amino group.
Materials:
-
This compound
-
Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirrer
Procedure:
-
To a suspension of this compound in a suitable solvent, add tin metal.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain 3-amino-9H-carbazole.[9][10] A reported yield for a similar reduction of 3-nitrocarbazole is 95%.[9][10]
Protocol 3: Synthesis of 3-Nitro-9-(N-phthalylaminoacyl)carbazoles using DCC Coupling
This protocol describes the coupling of this compound with N-phthalyl protected amino acids.
Materials:
-
This compound
-
N-phthalylamino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF)
-
Triethylamine (Et3N)
-
Reaction flask
-
Stirrer
-
Ice bath
Procedure:
-
Dissolve this compound and the N-phthalylamino acid in a mixture of THF and triethylamine in a reaction flask.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in THF dropwise to the cooled reaction mixture with constant stirring.
-
Allow the reaction to proceed at 0-5°C for a few hours, and then let it warm to room temperature and stir overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter off the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Nitro-9H-carbazole as a Hole-Transporting Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Nitro-9H-carbazole as a hole-transporting material (HTM) in organic electronic devices, particularly perovskite solar cells. Carbazole-based materials are recognized for their excellent thermal stability, hole-transporting properties, and the ability to form amorphous films, making them suitable for various optoelectronic applications[1].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related carbazole derivatives to provide a comparative overview of their properties as hole-transporting materials.
| Compound | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |
| This compound derivative | -5.67 to -6.02[2] | N/A | N/A | N/A |
| Carbazole-terminated HTMs (V1209, V1221, V1225) | N/A | N/A | ~10⁻⁵[3][4] | up to 18%[4] |
| Tetraphenylethylene-centered HTMs with 2,7-carbazole substituents | N/A | N/A | N/A | up to 16.74%[5] |
| Carbazole-based HTM (SGT-405) | N/A | N/A | N/A | 14.79%[6][7] |
| D–A type carbazole derivative (KZRD) | N/A | N/A | Higher than KZ and KZIC | 20.40%[8] |
Note: Data for the parent this compound is limited; values for derivatives are provided for reference. The electronic properties of carbazole derivatives can be tuned by the introduction of electron-donating or -withdrawing groups[2][9].
Experimental Protocols
2.1. Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of a carbazole precursor.
Materials:
-
N-(n-butyl)-carbazole[1]
-
Dichloromethane[1]
-
Nitric acid (70%)[1]
-
Ice bath[1]
-
Ethanol (for recrystallization)[1]
Procedure:
-
Dissolve N-(n-butyl)-carbazole in dichloromethane in a flask[1].
-
Cool the solution to 273–275 K using an ice bath[1].
-
Slowly add 70% nitric acid to the cooled solution while stirring[1].
-
Continue stirring for one hour at 283 K[1].
-
Monitor the reaction completion using Thin Layer Chromatography (TLC)[1].
-
Once the reaction is complete, pour the mixture into ice water to precipitate the crude product[1].
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 9-Butyl-3-nitro-9H-carbazole as needle-shaped crystals[1].
An alternative, safer synthesis route that avoids direct nitration involves a palladium-catalyzed reaction followed by pressurized oxidation[10]. Another method involves the dehydrogenation of 3-nitro tetrahydrocarbazole using a catalyst in an organic solvent at high temperatures[11].
2.2. Fabrication of a Perovskite Solar Cell using a Carbazole-based HTM
This protocol describes a general procedure for fabricating a perovskite solar cell with a carbazole-based HTM.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., CH₃NH₃PbI₃)
-
This compound HTM solution (dissolved in a suitable solvent like chlorobenzene)
-
Dopants for HTM (e.g., Li-TFSI, tBP)
-
Gold or Silver for the back electrode
Device Architecture: FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite / HTM / Metal Electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating, followed by annealing. Then, deposit a mesoporous TiO₂ layer and sinter at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO₂ layer via a one-step or two-step spin-coating method, followed by annealing to form the crystalline perovskite film.
-
Hole-Transporting Layer (HTL) Deposition: Dissolve this compound and any dopants in a solvent. Spin-coat the HTM solution on top of the perovskite layer.
-
Metal Electrode Deposition: Thermally evaporate the metal back electrode (e.g., Gold or Silver) on top of the HTM layer under high vacuum.
2.3. Characterization of the Hole-Transporting Material and Device
Cyclic Voltammetry (CV):
-
Used to determine the HOMO and LUMO energy levels of the HTM[12].
-
A solution of the carbazole compound is prepared in a solvent with a supporting electrolyte[12].
-
The oxidation and reduction potentials are measured using a three-electrode setup[12].
-
The HOMO level can be estimated from the onset of the first oxidation peak[13].
UV-Visible (UV-Vis) Spectroscopy:
-
Used to determine the optical band gap of the material[13].
-
The onset of the absorption spectrum is used to calculate the optical band gap.
Photovoltaic Performance Measurement:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator[14].
-
Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
Visualizations
Caption: Experimental workflow for synthesis, device fabrication, and characterization.
Caption: Energy level alignment in a typical perovskite solar cell with a carbazole-based HTM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 10. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents [patents.google.com]
- 11. CN103254115A - Preparation method of 3-nitro carbazole - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Application Notes and Protocols for the Functionalization of the 3-Nitro-9H-carbazole N-H Site
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the N-H site of 3-Nitro-9H-carbazole. The methodologies covered include N-alkylation, N-arylation, and N-acylation, which are crucial for the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile scaffold in organic synthesis. The presence of the electron-withdrawing nitro group modifies the electronic properties of the carbazole ring system, influencing its reactivity and the properties of its derivatives. Functionalization at the N-H site allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity, photophysical properties, and solubility. N-substituted 3-nitrocarbazole derivatives have shown potential as antiviral agents and are of interest in the development of materials for organic electronics.[1][2]
N-Alkylation of this compound
N-alkylation is a common method to introduce alkyl groups at the 9-position of the carbazole ring. This can be achieved through various methods, including classical approaches with alkyl halides and a base, phase-transfer catalysis, and microwave-assisted synthesis.
Data Presentation: N-Alkylation Reactions
| Product | Alkylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-Ethyl-3-nitro-9H-carbazole | Bromoethane | KOH | DMF | - | 60 | Overnight | 85.6 (of 9-ethylcarbazole) | [3] |
| 9-Ethyl-3-nitro-9H-carbazole | - | - | Acetonitrile | Nitric Acid | 25-40 | - | 98 (Nitration step) | [4] |
| 9-Butyl-3-nitro-9H-carbazole | 1-Bromobutane | NaOH | CH₂Cl₂/H₂O | TBAB | RT | - | 90.1 (of N-butyl-carbazole) | [5] |
| Representative N-Alkyl-3-nitro-9H-carbazole | Alkyl Halide | K₂CO₃ | Acetonitrile | - | Reflux | 2-6 | 80-95 (General) | Adapted from[6] |
Note: Some yields refer to the synthesis of the N-alkylated carbazole prior to nitration, as a direct one-step protocol for the N-alkylation of this compound is less commonly reported.
Experimental Protocol: Synthesis of 9-Ethyl-3-nitro-9H-carbazole (via N-Ethylation of Carbazole followed by Nitration)
This protocol is a two-step process involving the N-alkylation of carbazole followed by nitration.
Step 1: Synthesis of 9-Ethyl-9H-carbazole [3]
-
To a solution of carbazole (20 g, 119.6 mmol) in DMF (200 ml), add potassium hydroxide (20.13 g, 358.8 mmol) and bromoethane (39.1 g, 358.8 mmol).
-
Stir the mixture overnight at 60 °C.
-
After cooling, pour the reaction mixture into brine and extract with methylene chloride.
-
Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.
-
Purify the solid residue by recrystallization from ethanol to yield 9-ethyl-9H-carbazole as a white solid.
Step 2: Nitration of 9-Ethyl-9H-carbazole [4]
-
Dissolve 9-ethylcarbazole (15 g, 0.077 mol) in acetonitrile (40 g).
-
Add nitric acid (17.48 g, 32%, 0.10 mol) dropwise while maintaining the temperature between 25-40 °C.
-
After the addition is complete, stir the reaction mixture for an appropriate time (monitoring by TLC).
-
Upon completion, the product can be isolated by precipitation and filtration to yield 9-ethyl-3-nitro-9H-carbazole.
N-Arylation of this compound
N-arylation introduces an aryl group at the 9-position, typically through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods are powerful for creating C-N bonds.
Data Presentation: N-Arylation Reactions (Representative)
| Product | Arylating Agent | Base | Solvent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-Aryl-3-nitro-9H-carbazole | Aryl Iodide | K₂CO₃ | DMSO | CuI / L-proline | 90 | 24 | 70-90 (General) | Adapted from[7] |
| 9-Aryl-3-nitro-9H-carbazole | Aryl Bromide | NaOtBu | Toluene | Pd₂(dba)₃ / Ligand | 100 | 12-24 | 75-95 (General) | Adapted from[8][9] |
| 9-(4-Nitrophenyl)-9H-carbazole | 1-Iodo-4-nitrobenzene | Cs₂CO₃ | DMF | CuI / Ligand | 120 | 24 | ~80 (General) | Adapted from[10] |
Note: The yields are representative for N-arylation of carbazoles and may require optimization for this compound due to the electronic effects of the nitro group.
Experimental Protocol: General Protocol for Ullmann N-Arylation
This protocol is a general procedure and may require optimization for specific substrates.
-
To a dry reaction tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMSO (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 90-120 °C for 24-48 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation of this compound
N-acylation involves the introduction of an acyl group to the nitrogen atom, typically using acyl chlorides or anhydrides in the presence of a base.
Data Presentation: N-Acylation Reactions (Representative)
| Product | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-Acyl-3-nitro-9H-carbazole | Acyl Chloride | Pyridine | CH₂Cl₂ | RT | 2-4 | 80-95 (General) | Adapted from[11] |
| 9-Benzoyl-3-nitro-9H-carbazole | Benzoyl Chloride | NEt₃ | Toluene | 80 | 3 | 85-95 (General) | Adapted from[12] |
Note: The yields are representative for N-acylation of carbazoles and may require optimization for this compound.
Experimental Protocol: General Protocol for N-Acylation
This is a general procedure that may require optimization.
-
Dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications
Drug Development
N-substituted carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[6][13] The introduction of a nitro group can significantly influence these activities. Notably, certain nitro-substituted carbazole derivatives have demonstrated promising antiviral activity, particularly against HIV.[1][2] The mechanism of action is an area of active research, but it is hypothesized that these compounds may interfere with viral entry or replication processes.
References
- 1. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reduction of 3-Nitro-9H-carbazole to 3-amino-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of 3-Nitro-9H-carbazole to 3-amino-9H-carbazole. The resulting amine is a valuable building block in the synthesis of various functional materials and biologically active molecules. 3-aminocarbazoles are utilized as precursors for dyes, pigments, polymer stabilizers, and photographic materials.[1] In the realm of medicinal chemistry, carbazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The amino group at the 3-position provides a key reactive site for further molecular elaboration in drug development programs.[4][5]
The protocols detailed below are established methods for the reduction of nitroarenes, specifically tailored for the carbazole scaffold.
Experimental Protocols
Two primary methods for the reduction of this compound are presented: reduction using tin (Sn) in hydrochloric acid and reduction using stannous chloride (SnCl₂) in hydrochloric acid. A third, more general method of catalytic hydrogenation is also described.
Protocol 1: Reduction of this compound using Tin and Hydrochloric Acid
This method is a classic and effective procedure for the reduction of aromatic nitro compounds.
-
Materials:
-
This compound
-
Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol or other suitable recrystallization solvent
-
-
Procedure:
-
Suspend this compound in a suitable reaction vessel with a magnetic stirrer.
-
Add tin metal to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
After the initial exothermic reaction subsides, heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-amino-9H-carbazole by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
A similar procedure for the reduction of 3-nitrocarbazole using tin in the presence of concentrated hydrochloric acid, followed by neutralization with sodium hydroxide, has been reported to produce 3-aminocarbazole in a high yield of 95%.[1]
Protocol 2: Reduction of 3-Nitro-9-ethyl-carbazole using Stannous Chloride
This protocol utilizes stannous chloride dihydrate as the reducing agent and is particularly useful for substrates that may be sensitive to the more vigorous conditions of the tin/HCl method. The following is a procedure for the N-ethylated analogue, which is directly applicable to the parent compound.
-
Materials:
-
3-Nitro-9-ethyl-carbazole (10.2 g, 42.5 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (38.4 g, 170 mmol)
-
Concentrated Hydrochloric Acid (HCl) (100 ml)
-
Sodium Hydroxide (NaOH) solution (75 g in 150 ml of water)
-
Pyridine/water for recrystallization
-
-
Procedure:
-
Prepare a solution of 3-nitro-9-ethyl-carbazole and stannous chloride dihydrate in concentrated hydrochloric acid in a round-bottom flask.
-
Heat the solution for 3 hours at 92°C.[6]
-
Cool the solution in an ice bath.
-
Cautiously make the solution basic by the partial addition of a solution of sodium hydroxide in water.
-
Filter the resulting precipitate and wash it with the sodium hydroxide solution, followed by copious amounts of water.
-
Air dry the product.
-
For further purification, perform vacuum drying and recrystallization from a pyridine/water mixture to yield light-green needles of 3-amino-9-ethyl-carbazole.[6] This procedure has been reported to yield 82% of the final product.[6]
-
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups.
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, typically 5-10 wt. %)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
-
Hydrogen (H₂) gas source
-
-
Procedure:
-
Dissolve or suspend this compound in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the mixture.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-9H-carbazole.
-
Purify the product by recrystallization if necessary.
-
Catalytic hydrogenation using Pd/C has been successfully employed for the reduction of a dinitro-carbazole derivative to the corresponding diamine.[1]
Data Presentation
| Method | Substrate | Reducing Agent/Catalyst | Solvent/Acid | Yield | Reference |
| Tin Reduction | 3-Nitrocarbazole | Sn | HCl | 95% | [1] |
| Stannous Chloride | 3-Nitro-9-ethyl-carbazole | SnCl₂·2H₂O | HCl | 82% | [6] |
| Catalytic Hydrogenation | Dinitro-carbazole derivative | Pd/C | Not specified | - | [1] |
Visualizations
Caption: Experimental workflow for the reduction of this compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for 3-Nitro-9H-carbazole in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-based organic semiconductors have emerged as a significant class of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Their rigid, planar structure and electron-rich nature facilitate efficient hole transport, contributing to high power conversion efficiencies.[1][2] The ease of functionalization at various positions on the carbazole core allows for the fine-tuning of their electronic and physical properties to optimize device performance.[1] This document provides detailed application notes and protocols for the potential use of 3-Nitro-9H-carbazole as an HTM in perovskite solar cells, drawing parallels with other well-researched carbazole derivatives.
The introduction of a nitro group, a strong electron-withdrawing moiety, at the 3-position of the carbazole core is anticipated to significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can potentially lead to improved energy level alignment with the perovskite absorber layer, facilitating more efficient hole extraction and reducing charge recombination at the interface.
Data Presentation: Performance of Carbazole-Based HTMs in Perovskite Solar Cells
While specific data for this compound in perovskite solar cells is not yet available in published literature, the following table summarizes the performance of various other carbazole derivatives to provide a comparative benchmark.
| Hole Transporting Material (HTM) | VOC (V) | JSC (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| SGT-405 | 1.023 | - | 0.713 | 14.79[3] |
| V1221 | 1.03 | 23.6 | 0.73 | 17.81[4] |
| V1225 | 1.03 | 23.6 | 0.73 | 17.81[4] |
| V1209 | - | - | - | 17.31[4] |
| Spiro-OMeTAD (Reference) | - | - | - | 19.34[4] |
| 2PACz | 0.8 | 31.1 | 0.74 | 18.44[5] |
| Br-2PACz | 0.81 | 32.1 | 0.75 | 19.51[5] |
| PEDOT:PSS (Reference) | 0.76 | 30.2 | 0.71 | 16.33[5] |
| C-Cz based | 0.94 | 24.26 | 72.81% | 16.79[6] |
Experimental Protocols
The following protocols are based on established procedures for the fabrication of perovskite solar cells using carbazole-based HTMs. These can serve as a starting point for evaluating this compound.
Synthesis of this compound
A general method for the preparation of 3-nitro carbazole involves the dehydrogenation of 3-nitro tetrahydrocarbazole. The process includes heating the precursor with a catalyst in an organic solvent.
Materials:
-
3-nitro tetrahydrocarbazole
-
Organic solvent (e.g., dimethylbenzene, N,N-dimethylformamide)
-
Catalyst (e.g., supported platinum, supported palladium)
-
Reactor with stirring and reflux condenser
Procedure:
-
Add the organic solvent, 3-nitro tetrahydrocarbazole, and the catalyst into the reactor.
-
Heat the mixture to remove low-boiling-point substances.
-
Continue heating to 140-350 °C to carry out the reaction until the conversion of 3-nitro tetrahydrocarbazole is greater than 99%.
-
Filter the reaction liquid to recover the catalyst.
-
Recover the organic solvent from the filtrate by distillation.
-
The resulting product is then purified by cooling crystallization, filtration, washing, and drying to obtain 3-nitro carbazole.[7]
Perovskite Solar Cell Fabrication (n-i-p structure)
This protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell.
1. Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 20 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15-20 minutes before use.
2. Electron Transport Layer (ETL) Deposition:
-
A compact TiO₂ layer (cp-TiO₂) can be deposited by spray pyrolysis at 450°C.[8]
-
A mesoporous TiO₂ layer (mp-TiO₂) is then deposited by spin-coating a solution of TiO₂ paste (e.g., Dyesol 30NRD) diluted in ethanol at 4500 rpm for 20 seconds.[8]
-
Anneal the substrates at 500°C for 30 minutes.[8]
3. Perovskite Layer Deposition:
-
Prepare a mixed-cation lead mixed-halide perovskite precursor solution (e.g., FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO).
-
Deposit the perovskite solution via a two-step spin-coating program (e.g., 1000 rpm for 10 s and 6000 rpm for 20 s).[9]
-
During the second step, an anti-solvent such as chlorobenzene is dripped onto the substrate.[9]
-
Anneal the perovskite films at 100°C for 45-60 minutes.[8][9]
4. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the carbazole-based HTM (e.g., 60 mM in chlorobenzene).[9]
-
Additives such as Li-TFSI and tBP are commonly used to dope the HTL and improve conductivity.[8]
-
Spin-coat the HTL solution onto the perovskite layer at a speed of around 4000-4500 rpm for 30 seconds.[8]
5. Metal Contact Deposition:
-
Finally, deposit a gold (Au) or silver (Ag) back contact of approximately 150 nm thickness by thermal evaporation under high vacuum.[9]
Visualizations
Perovskite Solar Cell Device Architecture
Caption: Structure of an n-i-p perovskite solar cell.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for fabricating a perovskite solar cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CN103254115A - Preparation method of 3-nitro carbazole - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of 3-Nitro-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and polymerization of 3-Nitro-9H-carbazole and its derivatives. The resulting polymers, poly(this compound) and poly(3-amino-9H-carbazole), possess unique electronic and chemical properties that make them promising candidates for various applications in drug development, including antimicrobial coatings, drug delivery systems, and biosensors.
Introduction
Carbazole-based polymers are a well-established class of conducting and electroactive materials known for their excellent thermal stability, and tunable optoelectronic properties. The introduction of a nitro group at the 3-position of the carbazole moiety significantly influences its electronic characteristics, making it a valuable precursor for further functionalization.
The polymerization of this compound can be achieved through both electrochemical and chemical oxidative methods. Subsequent reduction of the nitro groups on the polymer backbone yields poly(3-amino-9H-carbazole), a polymer with reactive amine functionalities that can be leveraged for various biomedical applications. While direct applications of poly(this compound) in drug development are not yet extensively documented, the known antimicrobial and biological activities of various carbazole derivatives suggest significant potential.[1][2] Furthermore, the amino-functionalized polymer provides a platform for the covalent attachment of drugs, targeting moieties, or other bioactive molecules.[3]
Monomer Synthesis: this compound and 3-Amino-9H-carbazole
A crucial first step is the synthesis of the this compound monomer, which can then be reduced to 3-Amino-9H-carbazole.
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of 9H-carbazole.
Materials:
-
9H-Carbazole
-
Glacial Acetic Acid
-
Nitric Acid (concentrated)
-
Methanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, dissolve 9H-carbazole in glacial acetic acid in an Erlenmeyer flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with water and then with cold methanol.
-
Dry the purified this compound product in a vacuum oven.
Protocol 2: Synthesis of 3-Amino-9H-carbazole
This protocol involves the reduction of this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate or Tin metal to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture with stirring.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Amino-9H-carbazole.
-
The product can be further purified by column chromatography or recrystallization.
Polymerization of this compound Derivatives
Protocol 3: Electrochemical Polymerization of this compound
This protocol describes the formation of a poly(this compound) film on a conductive substrate.
Materials:
-
This compound monomer
-
Acetonitrile (ACN), anhydrous
-
Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the electrode under a stream of inert gas.
-
Electrolyte Solution Preparation: Prepare a solution of the this compound monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell containing the deoxygenated electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Cycle the potential between the solvent/electrolyte background and a potential sufficient to oxidize the monomer (e.g., 0 V to +1.5 V vs. Ag/AgCl). The potential range should be determined from an initial CV scan of the monomer. Repeat the cycling for a set number of cycles. A gradual increase in the peak currents of the polymer redox waves indicates successful film deposition.
-
Potentiostatic Polymerization: Apply a constant potential at which the monomer oxidizes for a specified duration.
-
Galvanostatic Polymerization: Apply a constant current density for a specified duration.
-
-
Post-Polymerization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Protocol 4: Chemical Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) powder using a chemical oxidant.
Materials:
-
This compound monomer
-
Anhydrous chloroform or dichloromethane
-
Oxidizing agent: Anhydrous Ferric chloride (FeCl₃)
-
Methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the this compound monomer in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring.
-
Continue the reaction at room temperature for 24 hours. The reaction mixture will typically change color, and a precipitate may form.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol to remove any residual oxidant and unreacted monomer.
-
Dry the poly(this compound) powder in a vacuum oven.
Post-Polymerization Modification: Reduction to Poly(3-amino-9H-carbazole)
The nitro groups on the polymer backbone can be reduced to amino groups to introduce functionality for drug conjugation or to alter the polymer's properties.
Protocol 5: Reduction of Poly(this compound)
Materials:
-
Poly(this compound) (as a film on an electrode or as a powder)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or a suitable solvent for the polymer
-
Ammonium hydroxide solution
Procedure:
-
For Polymer Powder: Disperse the poly(this compound) powder in a suitable solvent.
-
Add an excess of SnCl₂·2H₂O and concentrated HCl.
-
Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours.
-
Neutralize the mixture with an ammonium hydroxide solution.
-
Collect the resulting poly(3-amino-9H-carbazole) by filtration, wash thoroughly with water, and dry.
-
For Polymer Film: Immerse the poly(this compound)-coated electrode in an acidic solution of SnCl₂. The reduction can be monitored electrochemically by the disappearance of the nitro group reduction peak in the cyclic voltammogram. After reduction, rinse the electrode thoroughly with deionized water.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesized monomers and polymers. Actual experimental values should be determined and recorded.
Table 1: Monomer Characterization
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm in DMSO-d6) |
| This compound | 212.20 | ~210-215 | ~7.3-7.8 (m, 6H), ~8.2-8.4 (m, 1H), ~11.8 (s, 1H, NH) |
| 3-Amino-9H-carbazole | 182.22 | ~245-250 | ~5.2 (s, 2H, NH₂), ~6.7-7.5 (m, 7H), ~10.8 (s, 1H, NH) |
Table 2: Polymer Properties
| Polymer | Polymerization Method | Molecular Weight (Mw, g/mol ) | Oxidation Potential (V vs. Ag/AgCl) | Band Gap (eV) |
| Poly(this compound) | Electrochemical | Film | ~ +1.3 | ~ 3.0 |
| Poly(this compound) | Chemical (FeCl₃) | 5,000 - 15,000 | - | ~ 3.1 |
| Poly(3-amino-9H-carbazole) | Post-polymerization reduction | - | ~ +0.8 | ~ 2.8 |
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of 3-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-9H-carbazole is a nitrated aromatic heterocyclic compound. As a member of the carbazole family, which is recognized for its electro-optical properties and biological activities, and as a nitroaromatic compound, which can have environmental and toxicological significance, the accurate quantification of this compound is crucial in various fields, including pharmaceutical development, environmental monitoring, and materials science. This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
While validated methods for a wide range of carbazole derivatives and nitroaromatic compounds are available, specific validated quantitative data for this compound is not extensively documented in publicly available literature. Therefore, the following protocols are presented as robust starting points for method development and validation in a research or quality control setting.
Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for its robustness and widespread availability, and GC-MS for its high sensitivity and specificity, particularly for trace-level analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is a suitable approach.
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance spectrum of the carbazole chromophore, a wavelength of approximately 290 nm is recommended. A DAD can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Serially dilute the stock solution to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
The following table summarizes the type of quantitative data that should be generated during the validation of the HPLC-UV method. The values presented are hypothetical but representative of what would be expected for a robust method for a similar analyte.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity and is particularly well-suited for the analysis of volatile and semi-volatile compounds. It can be a powerful tool for identifying and quantifying trace levels of this compound and its potential impurities.
1. Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless injection.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300 or use Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (C12H8N2O2, MW: 212.2) would likely include the molecular ion (m/z 212) and characteristic fragment ions.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or toluene (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
For unknown samples, dissolve a known amount in the chosen solvent to fall within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.
-
Quantify this compound in samples by comparing its peak area to the calibration curve.
The following table presents the type of quantitative data to be obtained during method validation for the GC-MS analysis. The values are hypothetical but reflect typical performance for such a method.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Experimental Workflow for GC-MS Analysis
Application Notes and Protocols for the Nitration of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental setups and protocols for the nitration of carbazole derivatives. This document is intended to guide researchers in selecting and performing appropriate nitration methods based on desired regioselectivity and yield.
Introduction
Carbazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto the carbazole core can significantly alter its electronic properties and provide a key synthetic handle for further functionalization. However, the nitration of carbazole can lead to a mixture of regioisomers, making controlled synthesis challenging. Traditional electrophilic aromatic substitution methods often result in poor regioselectivity, yielding a mixture of 1-nitro, 3-nitro, and dinitro derivatives. More recently, palladium-catalyzed methods have been developed to achieve high regioselectivity, particularly for C1-nitration.
This document outlines protocols for both traditional and modern nitration techniques, providing quantitative data to aid in method selection.
Data Presentation
The following table summarizes the quantitative data for different nitration methods, allowing for easy comparison of yields and regioselectivity.
| Method | Substrate | Reagents | Product(s) | Yield (%) | Reference(s) |
| Traditional Mixed Acid Nitration | Carbazole | Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid | 3,6-Dinitrocarbazole | High | [1] |
| Modified Nitration | Carbazole | 90% HNO₃, 1,2-Dichloroethane | 3,6-Dinitrocarbazole | 76 | [2] |
| Palladium-Catalyzed C1-Nitration | N-(pyridin-2-yl)-9H-carbazole | Pd₂(dba)₃, AgNO₃, 1,4-Dioxane | 1-Nitro-N-(pyridin-2-yl)-9H-carbazole | 69 | [3][4][5] |
| Palladium-Catalyzed C1-Nitration | 3,6-Disubstituted N-pyridylcarbazoles | Pd₂(dba)₃, AgNO₃, 1,4-Dioxane | Corresponding C1-nitrated products | Good | [3][4][5] |
| Palladium-Catalyzed C1-Nitration | Dibenzocarbazole derivative | Pd₂(dba)₃, AgNO₃, 1,4-Dioxane | Corresponding C1-nitrated product | 55 | [3][4][5] |
| Palladium-Catalyzed C1-Nitration | Halogenated N-pyridylcarbazoles | Pd₂(dba)₃, AgNO₃, 1,4-Dioxane | Corresponding C1-nitrated products | 31-37 | [4][5] |
| Palladium-Catalyzed C1-Nitration (Gram Scale) | N-(pyridin-2-yl)-9H-carbazole | Pd₂(dba)₃, AgNO₃, 1,4-Dioxane | 1-Nitro-N-(pyridin-2-yl)-9H-carbazole | 49 | [3][4] |
Experimental Protocols
Protocol 1: Traditional Mixed Acid Nitration for the Synthesis of 3,6-Dinitrocarbazole[1]
This protocol describes the dinitration of carbazole using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
Carbazole
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Chloroform
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Stirrer
Procedure:
-
Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) in a round-bottom flask. Gentle warming may be required for complete dissolution.
-
With vigorous stirring, add concentrated H₂SO₄ (0.15 M) to the solution.
-
Immerse the flask in an ice bath and cool the mixture to 3°C.
-
Prepare a pre-cooled mixture of concentrated HNO₃ (0.02 M) and concentrated H₂SO₄ (0.01 M).
-
Add the pre-cooled acid mixture dropwise to the carbazole solution using a dropping funnel, maintaining vigorous stirring. Crucially, the reaction temperature must not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the contents of the flask onto 150 g of crushed ice. The nitrocarbazole product will precipitate.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from chloroform to obtain pure 3,6-dinitrocarbazole.
Protocol 2: Modified Nitration for the Synthesis of 3,6-Dinitrocarbazole[2]
This protocol is a modified procedure for the dinitration of carbazole.
Materials:
-
Carbazole
-
1,2-Dichloroethane
-
90% Nitric Acid (HNO₃)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with a dropping funnel
-
Heating mantle
-
Stirrer
Procedure:
-
In a round-bottom flask, prepare a stirring solution of carbazole (2.00 g, 11.96 mmol) in 1,2-dichloroethane (20 mL) at 0°C.
-
Add 90% HNO₃ (20 mL) dropwise to the solution over 1 hour.
-
After the addition is complete, warm the mixture to 45°C and stir vigorously for 4 hours until the reaction is homogeneous. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water (100 mL).
-
Filter the precipitate and wash with water.
-
To purify the crude product, dissolve it in a solution of KOH (10 g) in ethanol (125 mL) and water (125 mL).
-
Filter the resulting red solution and acidify it with concentrated HCl.
-
Filter the precipitated product, wash with water, and dry under vacuum to yield a yellow solid of 3,6-dinitrocarbazole.
Protocol 3: Palladium-Catalyzed Regioselective C1-Nitration of N-(pyridin-2-yl)-9H-carbazole[3][5]
This protocol details a modern approach to achieve highly regioselective C1-nitration of a carbazole derivative using a palladium catalyst.
Materials:
-
N-(pyridin-2-yl)-9H-carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Silver Nitrate (AgNO₃)
-
1,4-Dioxane
-
Pressure tube (15 mL)
-
Oil bath
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Rotary evaporator
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a 15 mL pressure tube, combine N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).
-
Add 1,4-dioxane (2.0 mL) to the pressure tube.
-
Stir the reaction mixture in a preheated oil bath at 120°C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 mL).
-
Filter the mixture through a Celite pad.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a mixture of n-hexane/EtOAc (99:1) as the eluent to obtain the pure C1-nitrated carbazole product.
Mandatory Visualizations
Experimental Workflow for Traditional Mixed Acid Nitration
Caption: Workflow for the traditional mixed acid nitration of carbazole.
Signaling Pathway: Plausible Catalytic Cycle for Pd-Catalyzed C1-Nitration
References
- 1. Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02892H [pubs.rsc.org]
- 2. Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitro-9H-carbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
dot
Caption: Troubleshooting flowchart for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: Low yields are often attributed to several factors, including incomplete reaction, suboptimal concentration of the nitrating agent, and incorrect reaction temperature.[1] It is crucial to monitor the reaction progress using thin-layer chromatography (TLC) and to maintain a low temperature (typically 0-5 °C) during the addition of nitric acid to minimize side reactions.
Q2: How can I minimize the formation of dinitro and other positional isomers?
A2: The formation of 3,6-dinitrocarbazole and other isomers is a common side reaction.[1] To minimize these byproducts, it is important to carefully control the stoichiometry of the nitrating agent. Using a slight excess of nitric acid is often sufficient. Additionally, the choice of solvent can influence selectivity. Some protocols suggest using milder nitrating agents like acetyl nitrate to improve selectivity for mono-nitration.[1]
Q3: What are the recommended purification methods for this compound?
A3: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol or a mixture of dichloromethane and petroleum ether can be effective.[2] If column chromatography is necessary, a silica gel stationary phase with a solvent system like ethyl acetate in hexanes is commonly used.[3]
Q4: Are there alternative synthesis routes to direct nitration of carbazole?
A4: Yes, alternative methods exist. One notable method is the Cadogan cyclization, which can be used to synthesize carbazole derivatives from nitro-based substrates.[3][4] Another approach involves the synthesis of a substituted precursor, such as 3-nitro tetrahydrocarbazole, followed by dehydrogenation.[5]
Q5: What are some key safety precautions to take during this synthesis?
A5: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. The nitration reaction can be exothermic, so slow, controlled addition of the nitrating agent at low temperatures is critical to prevent runaway reactions.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and their corresponding yields for the synthesis of 3-nitro-carbazole derivatives.
| Starting Material | Nitrating Agent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 9-Ethylcarbazole | 35.5% Nitric acid / Chlorobenzene | 20-28 | 5 | 78-80 | [6] |
| N-(n-butyl)-carbazole | 65-68% Nitric acid / Dichloromethane | 0-10 | 1 | Not specified | [2] |
| 9-Ethylcarbazole | 32-36% Nitric acid / Acetonitrile | Not specified | Not specified | Not specified | [6] |
| 1,3-dinitro-4,6-diphenyl benzene | Triphenylphosphine / o-dichlorobenzene | 200 | 24 | 86 | [3] |
Experimental Protocols
Protocol 1: Nitration of N-(n-butyl)-carbazole[2]
-
Dissolution: Dissolve N-(n-butyl)-carbazole (5.6 g, 25 mmol) in dichloromethane (50 ml) in a flask.
-
Cooling: Cool the solution in an ice-water bath to 0-2 °C.
-
Addition of Nitric Acid: Add concentrated nitric acid (65-68%, 2.2 ml, 32 mmol) dropwise over one hour with vigorous stirring, ensuring the temperature remains low.
-
Reaction: Continue stirring for an additional hour at 10 °C.
-
Work-up: Perform steam distillation to remove the dichloromethane.
-
Isolation: Cool the remaining mixture and filter the precipitate.
-
Washing: Wash the collected solid product several times with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 9-Butyl-3-nitro-9H-carbazole.
dot
Caption: Experimental workflow for the nitration of N-alkyl-carbazole.
References
- 1. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103254115A - Preparation method of 3-nitro carbazole - Google Patents [patents.google.com]
- 6. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Nitro-9H-carbazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Nitro-9H-carbazole via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound will not completely dissolve in the hot recrystallization solvent.
A1: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Add small portions of the hot solvent incrementally until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may not be a good choice for this compound. A good recrystallization solvent should dissolve the compound when hot but poorly at room temperature. If a large amount of solvent is required with little dissolution, consider a different solvent or a solvent mixture.
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Insoluble Impurities: The crude product may contain insoluble impurities. If the majority of the product has dissolved and some solid remains, this is the likely cause. In this case, a hot filtration step is necessary to remove the insoluble material before allowing the solution to cool.
Q2: No crystals form after cooling the solution, even in an ice bath.
A2: This is a common problem, often due to one of the following:
-
Too Much Solvent: This is the most frequent reason for crystallization failure. If an excess of solvent was used, the solution is not saturated enough for crystals to form upon cooling. To fix this, you can evaporate some of the solvent by gently heating the solution or using a rotary evaporator to increase the concentration of the solute.
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Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not occurred. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the solution. The seed crystal will act as a template for other molecules to crystallize upon.
-
Q3: The product "oils out" as a liquid instead of forming solid crystals.
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point.
-
Cool Slowly: Allow the solution to cool more slowly. Insulating the flask can help with this. Slow cooling provides more time for the molecules to arrange themselves into a crystal lattice rather than aggregating as a liquid.
-
Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
Q4: The yield of purified this compound is very low.
A4: A low recovery can be attributed to several factors:
-
Using Too Much Solvent: As mentioned, excess solvent will keep a significant portion of the product dissolved in the mother liquor.
-
Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q5: The recrystallized product is still colored or appears impure.
A5: This indicates that the recrystallization did not effectively remove all impurities.
-
Insoluble Colored Impurities: If the hot solution was colored, insoluble colored impurities may be present. A hot filtration step should be performed. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.
-
Soluble Impurities: If the impurities have similar solubility profiles to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, another purification technique, such as column chromatography, may be required. Potential impurities from the synthesis of this compound include dinitro derivatives.
Frequently Asked Questions (FAQs)
What are the key characteristics of a good recrystallization solvent for this compound?
A good solvent for recrystallization should:
-
Not react with this compound.
-
Dissolve this compound well at high temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all, to allow for their separation.
-
Have a boiling point lower than the melting point of this compound to prevent oiling out.
-
Be volatile enough to be easily removed from the purified crystals.
What are some recommended solvents for the recrystallization of this compound?
Based on literature for carbazole and its derivatives, suitable solvents include ethanol, acetic acid, and ethanol/water mixtures. A common practice is to use an ethanol/water mixture (e.g., 1:3 v/v).
How can I determine the best solvent for my specific crude sample?
To find the best solvent, you can perform small-scale solubility tests. Place a small amount of your crude this compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol |
| Appearance | Yellow to deep-yellow to green solid |
| Melting Point | ~162-164 °C (for the related 3-Nitro-9-nitroso-9H-carbazole)[1] |
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Ethanol | Sparingly Soluble | Soluble |
| Acetic Acid | Sparingly Soluble | Soluble |
| Ethanol/Water Mixtures | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, prepare a 1:3 (v/v) mixture of ethanol and water and heat it to boiling.
-
Add the hot solvent mixture to the crude product in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring some of the hot solvent through it.
-
Quickly filter the hot solution containing the dissolved product into the pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Nitro-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via electrophilic nitration?
A1: The most common impurities are other positional isomers of mononitro-carbazole and dinitro-carbazole derivatives. Due to the nature of electrophilic aromatic substitution on the carbazole ring, a mixture of products is often obtained. The primary impurities include:
-
Positional Isomers: 1-Nitro-9H-carbazole, 2-Nitro-9H-carbazole, and 4-Nitro-9H-carbazole. Traditional nitration methods often yield a mixture of these isomers along with the desired 3-nitro product.[1]
-
Dinitrated Products: 3,6-Dinitro-9H-carbazole is a common byproduct resulting from over-nitration. Other dinitro isomers can also be formed under forcing reaction conditions.
Q2: What factors influence the regioselectivity of the nitration of 9H-carbazole?
A2: The regioselectivity of carbazole nitration is influenced by several factors:
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride) can affect the isomer distribution.
-
Reaction Temperature: Higher temperatures can lead to a decrease in selectivity and an increase in the formation of dinitrated byproducts.
-
Reaction Time: Prolonged reaction times can increase the extent of dinitration.
-
Solvent: The solvent can influence the reactivity of the nitrating agent and the solubility of the carbazole, thereby affecting the product distribution.
Q3: How can I monitor the progress of the reaction and identify the products?
A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and the major impurities. For product identification and quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is a more accurate method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or reaction time, but be mindful of increased byproduct formation. |
| Formation of a complex mixture of isomers. | Optimize the reaction conditions for better regioselectivity. Lowering the reaction temperature can sometimes favor the formation of the 3-nitro isomer. | |
| Loss of product during workup or purification. | Ensure the pH is appropriately adjusted during the workup to avoid loss of the product. Use a suitable recrystallization solvent to maximize the recovery of the desired isomer. | |
| High levels of dinitrated impurities | Reaction temperature is too high. | Maintain a lower reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time. |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will promote dinitration. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench the reaction as soon as the desired product formation is maximized. | |
| Presence of multiple mononitro isomers | Poor regioselectivity of the nitration conditions. | Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, which may offer better selectivity. For highly regioselective synthesis, consider alternative synthetic routes that do not rely on direct nitration of the carbazole core.[1] |
| Inefficient purification. | Utilize fractional crystallization with different solvent systems to separate the isomers. Preparative HPLC can also be employed for the separation of closely related isomers if high purity is required. | |
| Difficulty in purifying the product | Similar polarity of the isomers. | Employ multiple recrystallization steps. If recrystallization is ineffective, column chromatography on silica gel with a carefully optimized eluent system may be necessary. |
Experimental Protocols
Synthesis of this compound via Nitration with Nitric Acid in Acetic Anhydride
This protocol is a representative method for the direct nitration of 9H-carbazole.
Materials:
-
9H-Carbazole
-
Acetic anhydride
-
Concentrated Nitric Acid (70%)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-carbazole in acetic anhydride at room temperature.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride dropwise to the carbazole solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain this compound. Further recrystallizations may be necessary to improve purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between starting material, desired product, and common impurities.
References
Technical Support Center: Nitration of 9H-Carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 9H-carbazole. Below you will find detailed information to address common challenges, experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of 9H-carbazole?
A1: The most prevalent side reactions in the nitration of 9H-carbazole are:
-
Over-nitration: The carbazole ring is susceptible to multiple nitrations, leading to the formation of dinitro, trinitro, and even tetranitro derivatives. The 3,6-dinitro-9H-carbazole is a common byproduct when aiming for mononitration.
-
Lack of Regioselectivity: Traditional electrophilic aromatic substitution methods for nitrating carbazole typically yield a mixture of isomers, including 1-nitro-, 2-nitro-, and 3-nitro-9H-carbazole.[1][2] Controlling the position of nitration is a significant challenge.
-
Oxidation: Under harsh reaction conditions, the carbazole ring can be oxidized, leading to the formation of byproducts such as hydroxycarbazoles and carbazolequinones. While more commonly studied in the context of atmospheric or biological degradation, these can potentially form in synthetic nitration reactions.
Q2: How can I minimize the formation of dinitro- and other polynitrated carbazoles?
A2: To reduce over-nitration, consider the following strategies:
-
Control Stoichiometry: Use a small molar excess of the nitrating agent. A significant excess of nitric acid will favor multiple nitrations.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0-10°C). Higher temperatures increase the reaction rate and the likelihood of subsequent nitrations.
-
Choice of Nitrating Agent: Milder nitrating agents may offer better control. For instance, using acetyl nitrate generated in situ can sometimes provide more selective mononitration compared to potent mixed acids (HNO₃/H₂SO₄).
Q3: Is it possible to selectively synthesize a single mononitro-isomer of carbazole using traditional methods?
A3: Achieving high regioselectivity for a single mononitro-isomer with traditional methods (e.g., mixed acid) is very difficult, and a mixture of isomers is the expected outcome.[1][2] For highly regioselective synthesis, advanced methods are often required. For example, palladium-catalyzed C-H activation using a directing group can achieve C1-selective nitration.[1][2]
Q4: My nitration reaction resulted in a dark-colored, complex mixture. What could be the cause?
A4: A dark, complex mixture often indicates decomposition of the starting material or products. This can be caused by:
-
Excessively Harsh Conditions: High concentrations of strong acids (like sulfuric acid) and elevated temperatures can lead to the degradation of the electron-rich carbazole ring.
-
Oxidative Side Reactions: Nitric acid is a strong oxidizing agent. At higher temperatures or concentrations, it can lead to the formation of colored, polymeric, or tar-like byproducts. Consider using a milder nitrating agent or ensuring strict temperature control.
Q5: What are the best methods for purifying the different nitrocarbazole isomers?
A5: The separation of nitrocarbazole isomers is known to be challenging due to their similar physical properties. Common purification techniques include:
-
Column Chromatography: This is the most frequently used method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial.
-
Fractional Crystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent. However, it may require multiple recrystallization steps and can be time-consuming.
-
Preparative HPLC: For high-purity samples on a smaller scale, preparative high-performance liquid chromatography can be a powerful tool.
Troubleshooting Guides
Issue 1: Low yield of the desired mononitrocarbazole and a high proportion of unreacted starting material.
| Possible Cause | Suggested Solution |
| Insufficiently activated nitrating agent | If using a milder nitrating agent, the reaction may be too slow. Consider a slight increase in temperature or a longer reaction time, while monitoring for the formation of byproducts. |
| Poor solubility of carbazole | Ensure that the 9H-carbazole is fully dissolved in the solvent before adding the nitrating agent. For mixed acid nitrations, sulfuric acid often serves as both the catalyst and the solvent. |
| Reaction temperature is too low | While low temperatures are generally recommended to prevent over-nitration, an excessively low temperature may significantly slow down the reaction. Monitor the reaction progress by TLC and consider a modest increase in temperature if the reaction is stalled. |
Issue 2: The primary product is 3,6-dinitro-9H-carbazole instead of the desired mononitro product.
| Possible Cause | Suggested Solution |
| Excess of nitrating agent | Reduce the molar equivalents of the nitrating agent relative to the carbazole. Start with a stoichiometric amount or a very slight excess (e.g., 1.05 to 1.1 equivalents). |
| Reaction temperature is too high | Maintain a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice bath to control exothermic processes. |
| Prolonged reaction time | Monitor the reaction closely using TLC. Once the starting material is consumed and the desired mononitro product is maximized, quench the reaction to prevent further nitration. |
Issue 3: Difficulty in separating a mixture of 1-, 2-, and 3-nitrocarbazole isomers.
| Possible Cause | Suggested Solution |
| Similar polarity of isomers | Optimize column chromatography conditions. Use a long column with a shallow solvent gradient. Test different eluent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to maximize separation. |
| Co-crystallization | If attempting fractional crystallization, try a variety of solvents. Consider that isomers can sometimes co-crystallize, making separation by this method difficult. |
| Inherent nature of the reaction | Acknowledge that traditional nitration will likely produce an isomeric mixture. If a single isomer is required, consider a synthetic route that allows for regiocontrol, such as starting with a pre-functionalized carbazole or using a directing-group strategy. |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dinitro-9H-carbazole
This protocol is adapted for the synthesis of the dinitrated product and illustrates a common procedure using mixed acids. To favor mononitration, the equivalents of nitric acid should be significantly reduced.
Materials:
-
9H-Carbazole
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Chloroform (for recrystallization)
Procedure:
-
Dissolve 9H-carbazole (0.02 mol) in glacial acetic acid (0.08 mol). Gentle warming may be required for complete dissolution.
-
With vigorous stirring, carefully add concentrated H₂SO₄ (0.15 mol) to the solution.
-
Cool the flask in an ice bath until the internal temperature reaches 0-5°C.
-
Prepare a pre-cooled mixture of concentrated HNO₃ (0.04 mol for dinitration; reduce to ~0.022 mol for mononitration) and concentrated H₂SO₄ (0.02 mol).
-
Add the cooled nitrating mixture dropwise to the carbazole solution, maintaining vigorous stirring. Ensure the temperature does not rise above 10°C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto approximately 150 g of crushed ice.
-
The precipitated product can be collected by filtration and washed thoroughly with water.
-
Recrystallize the crude product from chloroform to obtain purified 3,6-dinitro-9H-carbazole.
Protocol 2: Palladium-Catalyzed C1-Selective Nitration of N-Pyridylcarbazole
This protocol demonstrates a modern approach to achieve high regioselectivity for the 1-nitro isomer, which is not feasible with traditional methods. Note that this requires a pre-functionalized carbazole.
Materials:
-
9-(pyridin-2-yl)-9H-carbazole
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
AgNO₃ (Silver Nitrate)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a reaction vessel, combine 9-(pyridin-2-yl)-9H-carbazole (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and AgNO₃ (1.2 equiv).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 120°C for 24 hours under an inert atmosphere.
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., filtration, extraction, and chromatography) to isolate the 1-nitro-9-(pyridin-2-yl)-9H-carbazole. The pyridyl directing group can be subsequently removed if desired.
Quantitative Data
The following table summarizes the optimization of reaction conditions for the palladium-catalyzed C1-selective nitration of 9-(pyridin-2-yl)-9H-carbazole, highlighting the impact of different reagents on the yield of the C1-nitrated product.[1][2]
| Entry | Catalyst (10 mol%) | Nitro Source (1.2 equiv) | Solvent | Temperature (°C) | Yield of 2a (%) |
| 1 | Pd₂(dba)₃ | AgNO₃ | 1,4-Dioxane | 120 | 69 |
| 2 | Pd(OAc)₂ | AgNO₃ | 1,4-Dioxane | 120 | 34 |
| 3 | PdCl₂ | AgNO₃ | 1,4-Dioxane | 120 | 25 |
| 4 | Pd₂(dba)₃ | Fe(NO₃)₃·9H₂O | 1,4-Dioxane | 120 | 43 |
| 5 | Pd₂(dba)₃ | AgNO₂ | 1,4-Dioxane | 120 | 31 |
| 6 | Pd₂(dba)₃ | HNO₃ | 1,4-Dioxane | 120 | 48 |
Visualizations
Caption: Reaction pathways in the nitration of 9H-carbazole.
Caption: Troubleshooting workflow for the nitration of 9H-carbazole.
References
troubleshooting failed 3-Nitro-9H-carbazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Nitro-9H-carbazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction resulted in a very low yield or no desired product. What are the common causes?
A1: A low or zero yield in the nitration of carbazole is a frequent issue that can be attributed to several factors:
-
Reagent Quality: The purity of the starting carbazole and the concentration of the nitric and other acids are critical. Old or improperly stored nitric acid may have a lower concentration or contain nitrous acid, which can lead to side reactions.
-
Reaction Temperature: Temperature control is crucial. Nitration is an exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of dinitro products, oxidation, and decomposition of the starting material, resulting in a dark, tarry mixture. For many protocols, maintaining a low temperature (e.g., 0 °C) is essential, especially during the addition of the nitrating agent.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.[2]
-
Improper Stoichiometry: The molar ratio of the nitrating agent to the carbazole is a key parameter. An excess of nitric acid can promote the formation of dinitrated and other over-nitrated byproducts.[3] Conversely, an insufficient amount will result in an incomplete reaction.
-
Choice of Solvent: The solvent plays a significant role in the reaction's success. While various solvents like acetic acid, dichloroethane, and acetonitrile have been used, their choice affects solubility and reaction rate.[1][4]
Q2: My final product is a mixture of isomers (1-nitro, 3-nitro, and 3,6-dinitro). How can I improve the regioselectivity for the 3-position?
A2: Achieving high regioselectivity is a primary challenge in carbazole nitration, as the molecule has several active sites. The C3 and C6 positions are the most electronically rich and therefore the most susceptible to electrophilic substitution.[5]
-
Controlling Reaction Conditions: Milder reaction conditions generally favor mononitration at the 3-position. Using a mixture of nitric acid in acetic acid at room temperature has been reported to produce 3-nitrocarbazole with high regioselectivity and a yield of 93%.[1] Harsher conditions, such as using a mixture of nitric and sulfuric acid, tend to produce dinitrated products like 3,6-dinitro-9H-carbazole.
-
Nitrating Agent: The choice and concentration of the nitrating agent are paramount. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be a milder alternative to mixed acids.[3]
-
Protecting Groups/Directing Groups: For complex syntheses requiring specific isomers, employing directing groups can be an effective strategy to achieve C1-selective nitration, although this adds steps to the overall synthesis.[5]
Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
A3: The formation of dark, insoluble tar or polymeric material is typically a sign of degradation or side reactions caused by overly harsh conditions.
-
Cause: This is often due to oxidation of the electron-rich carbazole ring by the nitrating agent, especially at elevated temperatures or with high concentrations of strong acids.
-
Prevention:
-
Strict Temperature Control: Maintain the recommended temperature throughout the reaction. Use an ice bath to dissipate the heat generated, particularly during the dropwise addition of the nitrating agent.
-
Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating and high concentrations of the electrophile.
-
Use of Milder Reagents: Consider using a less aggressive nitrating system, such as nitric acid in acetic acid, if you are currently using a stronger mixture like nitric/sulfuric acid.[1]
-
Q4: My final product is difficult to purify. What are the best methods to isolate pure this compound?
A4: Purification can be challenging due to the similar polarities of the starting material and the various nitrated isomers.
-
Recrystallization: This is a common and effective method. Ethanol is frequently used to recrystallize the crude product, which can effectively remove unreacted carbazole and some isomers.[6]
-
Column Chromatography: For separating mixtures of isomers, flash column chromatography on silica gel is often necessary. A common eluent system is a mixture of petroleum ether and ethyl acetate or dichloromethane.[2] The optimal solvent system should be determined by TLC analysis.
-
Solvent Washing: Before more intensive purification, washing the crude solid with a solvent in which the impurities are more soluble than the desired product can be beneficial. For example, carbon tetrachloride has been historically used to dissolve impurities like anthracene from crude carbazole.[7]
Q5: My analytical data (NMR/MS) shows unexpected peaks. What are the likely side products?
A5: Besides the common isomers, several other side products can form under specific conditions.
-
Dinitrocarbazoles: The most common byproduct is 3,6-dinitro-9H-carbazole, formed when the reaction conditions are too harsh or an excess of the nitrating agent is used.
-
1-Nitrocarbazole: Another common regioisomer that can be formed.[5]
-
9-Nitroso-carbazoles: If nitrous acid (HNO₂) is present as a contaminant in the nitric acid, it can react with the nitrogen of the carbazole ring to form N-nitroso compounds, such as 3-nitro-9-nitroso-9H-carbazole.[8] This is more likely if using older nitric acid.
-
Oxidized Products: Complex oxidized species can form, contributing to the tar-like material discussed in Q3.
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for 3-Nitro-carbazole Derivatives
| Starting Material | Nitrating Agent / Conditions | Solvent | Yield | Reference |
| Carbazole | Nitric acid, Acetic acid, Room Temp. | Acetic Acid | 93% | [1] |
| 9-Ethylcarbazole | Nitric acid (35.5%), 20-28 °C | Chlorobenzene | 78-80% | [4] |
| 9-Ethylcarbazole | Nitric acid (32-36%), Room Temp. | Acetonitrile | Not specified, but presented as an improved method | [4] |
| N-(n-butyl)-carbazole | Nitric acid, Sulfuric acid, 0-2 °C | Dichloromethane | 86.5% | [2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound
This protocol is adapted from a method reported to have high regioselectivity and yield.[1]
Materials:
-
Carbazole
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Methodology:
-
In a round-bottom flask, dissolve carbazole in glacial acetic acid at room temperature with stirring.
-
Cool the mixture in an ice bath to maintain a consistent temperature.
-
Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the stirred solution over 30-60 minutes. Monitor the temperature closely to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual acid.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Failed Nitration
Caption: A logical workflow for troubleshooting failed this compound synthesis.
Diagram 2: Reaction Pathway and Potential Side Reactions
Caption: The desired reaction pathway and common side reactions in carbazole nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 4. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
- 5. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. US1672630A - Process of purifying carbazole - Google Patents [patents.google.com]
- 8. 3-nitro-9-nitroso-9H-carbazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Carbazole Nitration
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the nitration of carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the nitration of carbazole?
A1: The primary challenges in carbazole nitration are controlling regioselectivity, maximizing yield, and preventing side reactions. Traditional electrophilic aromatic substitution methods often yield a mixture of 1-nitro, 2-nitro, and 3-nitro isomers due to the high reactivity of the carbazole core at multiple positions, particularly the C3 and C6 positions.[1][2] Over-nitration to form dinitro-products is also a common side reaction.[3]
Q2: Which positions on the carbazole ring are most reactive towards electrophilic nitration?
A2: The carbazole scaffold is an electron-rich heterocyclic system. The C3 and C6 positions exhibit the highest electron density, making them the most susceptible to electrophilic attack under typical nitration conditions.[2][4] This inherent reactivity makes achieving regioselectivity for other positions, like C1, challenging without specialized methods.[1]
Q3: What are the standard nitrating agents used for carbazole?
A3: Common nitrating agents include fuming nitric acid, a mixture of concentrated nitric and sulfuric acids ("mixed acid"), and acetyl nitrate.[5][6] The choice of agent and reaction conditions significantly influences the reaction's outcome, including the distribution of isomers and the extent of dinitration. For instance, using fuming nitric acid or acetyl nitrate has been explored for the nitration of related indolo[3,2-b]carbazoles.[5]
Q4: How can I improve the solubility of carbazole for the reaction?
A4: Carbazole is a highly non-polar molecule and exhibits poor solubility in polar solvents like ethanol. It is more readily soluble in non-polar solvents such as chloroform and cyclohexane, or borderline polarity solvents like acetonitrile.[7] For reactions requiring more polar media, solvents like DMF, DMSO, or pyridine can be effective.[7] When performing palladium-catalyzed reactions, solvents like 1,4-dioxane are often used.[1][2]
Troubleshooting Guide
Issue 1: Poor Regioselectivity / Mixture of Isomers
Poor regioselectivity is the most frequent issue, leading to difficult purification and low yields of the desired isomer.
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can enhance regioselectivity. For the nitration of a related carbazole derivative, decreasing the temperature to -20 °C significantly improved the yield of the desired product by minimizing side reactions.[5]
-
Change Nitrating Agent: The reactivity of the nitrating agent is crucial. Milder conditions may favor one isomer over another.
-
Employ a Directing Group Strategy: For selective C1-nitration, a directing group-assisted, palladium-catalyzed approach is highly effective. Using a removable N-pyridyl directing group can guide the nitration specifically to the C1 position, avoiding the more reactive C3/C6 sites.[1][2][8] This method has been shown to be robust and scalable.[4]
// Nodes start [label="Start: Poor Regioselectivity\n(Mixture of Isomers)", shape=ellipse, fillcolor="#FBBC05"]; check_method [label="Is the method traditional\nelectrophilic substitution?", shape=diamond, fillcolor="#F1F3F4"]; lower_temp [label="Decrease Reaction\nTemperature (e.g., to -20°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_agent [label="Screen Milder\nNitrating Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_pd [label="For C1-Selectivity:\nImplement Pd-Catalyzed\nC-H Activation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_dg [label="Utilize N-pyridyl\nDirecting Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome [label="Improved Regioselectivity\n& Yield of Desired Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_method; check_method -> lower_temp [label="Yes"]; check_method -> consider_pd [label="No / Need C1"]; lower_temp -> change_agent; change_agent -> outcome; consider_pd -> use_dg; use_dg -> outcome; }
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield of Nitrated Product
Low yields can result from incomplete reactions, product degradation under harsh conditions, or formation of multiple side products.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation. Systematically screen these parameters. For the Pd-catalyzed C1-nitration, a reaction time of 24 hours at 120 °C was found to be optimal.[1][2]
-
Verify Catalyst and Reagent Quality: Ensure the catalyst (if used) is active and all reagents are pure and dry. For instance, in Pd-catalyzed reactions, using alternative transition metal catalysts like Ni(OAc)₂, Cu(OAc)₂, or Co(OAc)₂ resulted in no desired product, highlighting the specific role of the palladium catalyst.[1]
-
Control Stoichiometry: The ratio of reactants is critical. An excess of the nitrating agent can lead to the formation of dinitro- and other over-nitrated byproducts.[3] Fine-tuning the equivalents of the nitro source (e.g., AgNO₃ in the Pd-catalyzed method) is essential.[1]
-
Ensure Inert Atmosphere: For sensitive reactions like Pd-catalyzed C-H activation, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst deactivation.[9]
Quantitative Data Summary
Table 1: Optimization of Pd-Catalyzed C1-Nitration of 9-(pyridin-2-yl)-9H-carbazole [1][2]
| Entry | Catalyst (mol %) | Nitro Source (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (10) | AgNO₃ (1.2) | 1,4-dioxane | 120 | 24 | 69 |
| 2 | Pd₂(dba)₃ (10) | AgNO₃ (1.2) | Toluene | 120 | 24 | 45 |
| 3 | Pd₂(dba)₃ (10) | AgNO₃ (1.2) | DMF | 120 | 24 | 31 |
| 4 | Pd(OAc)₂ (10) | AgNO₃ (1.2) | 1,4-dioxane | 120 | 24 | 58 |
| 5 | Pd₂(dba)₃ (10) | KNO₃ (1.2) | 1,4-dioxane | 120 | 24 | <10 |
| 6 | Pd₂(dba)₃ (10) | NaNO₃ (1.2) | 1,4-dioxane | 120 | 24 | ND |
| 7 | Ni(OAc)₂ (10) | AgNO₃ (1.2) | 1,4-dioxane | 120 | 24 | ND |
| 8 | Cu(OAc)₂ (10) | AgNO₃ (1.2) | 1,4-dioxane | 120 | 24 | ND |
| ND = Not Detected |
Experimental Protocols
Protocol 1: Traditional Electrophilic Nitration (General Procedure)
This protocol is a general method for electrophilic aromatic substitution and often results in a mixture of isomers.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add the carbazole substrate.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask with continuous stirring until the carbazole is fully dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the carbazole solution over 15-30 minutes. The temperature should be maintained below 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product, which is likely a mixture of isomers, will require purification, typically by column chromatography or recrystallization.[10][11]
Protocol 2: Regioselective Palladium-Catalyzed C1-Nitration[1][2]
This protocol provides a method for the highly selective nitration at the C1 position.
-
Reagents and Setup: To a 15 mL pressure tube, add N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add 2.0 mL of 1,4-dioxane to the pressure tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure C1-nitrated carbazole product.
Reaction Pathways and Mechanisms
// Nodes step1 [label="Step 1: Generation of Electrophile\nHNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻", fillcolor="#F1F3F4"]; step2 [label="Step 2: Electrophilic Attack\nCarbazole attacks the nitronium ion (NO₂⁺)\nto form a resonance-stabilized carbocation\n(Sigma Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Deprotonation\nA weak base (HSO₄⁻ or H₂O) removes a proton\nfrom the sigma complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Step 4: Product Formation\nAromaticity is restored, yielding\nthe nitrocarbazole product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; }
Caption: Mechanism for electrophilic aromatic nitration.
// Nodes start [label="Active Pd(II) Species\n(from Pd₂(dba)₃ + AgNO₃)", shape=ellipse, fillcolor="#FBBC05"]; coord [label="Coordination of N-pyridyl group\nof carbazole substrate to Pd(II)", fillcolor="#F1F3F4"]; cyclopalladation [label="Irreversible C-H Bond Cleavage\n(Cyclopalladation) forms a\nsix-membered palladacycle intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitro [label="Reaction with in situ-generated HNO₃\nfacilitates nitro group incorporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Release of C1-Nitrated\nCarbazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; regen [label="Regeneration of\nActive Pd(II) Catalyst", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> coord; coord -> cyclopalladation; cyclopalladation -> nitro; nitro -> product; product -> regen; regen -> start [label="Completes Cycle"]; }
Caption: Plausible catalytic cycle for C1-selective nitration.[1]
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Purification of 3-Nitro-9H-carbazole via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Nitro-9H-carbazole using column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Experimental Protocols
A detailed methodology for the column chromatographic purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Objective: To purify crude this compound to a high degree of purity (>98%).
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Sand, washed
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound. This ensures good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica gel.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the optimized solvent system from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane). This can help to elute more polar impurities after the desired compound has been collected.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions of appropriate volumes.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables summarize key data relevant to the purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.20 g/mol [2] |
| Appearance | Yellow to Deep-Yellow to Green Solid[3] |
| Boiling Point | 448.6±18.0°C at 760 mmHg[3] |
| Topological Polar Surface Area | 61.6 Ų[2] |
Table 2: Recommended Starting Conditions for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate, v/v) | Expected Rf Range* | Notes |
| 9:1 | 0.4 - 0.6 | Good for initial screening to check for non-polar impurities. |
| 8:2 | 0.2 - 0.4 | Likely to be a good eluting system for column chromatography. |
| 7:3 | 0.1 - 0.3 | May be too polar for initial elution but useful for gradient elution. |
*These are estimated values based on the polarity of this compound. Actual Rf values should be determined experimentally.
Troubleshooting Guide
Issue: Poor Separation of this compound from Impurities
-
Potential Cause: Inappropriate mobile phase polarity.
-
Suggested Solution:
-
Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values between your product and the impurities.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Potential Cause: Column overloading.
-
Suggested Solution:
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.
-
Issue: The Product Does Not Elute from the Column
-
Potential Cause: The mobile phase is not polar enough.
-
Suggested Solution:
-
Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
If the compound is still retained, a stronger eluent like dichloromethane or a small percentage of methanol in dichloromethane can be used to flush the column.
-
-
Potential Cause: The compound may have degraded on the silica gel.
-
Suggested Solution:
-
Nitroaromatic compounds can sometimes be sensitive to the acidic nature of silica gel.[4] Consider using neutral or basic alumina as the stationary phase.
-
Alternatively, the silica gel can be deactivated by pre-treating it with a small amount of triethylamine in the mobile phase.
-
Issue: Streaking or Tailing of Bands on the Column
-
Potential Cause: The compound is not very soluble in the mobile phase.
-
Suggested Solution:
-
Choose a mobile phase in which the compound has better solubility.
-
Consider using the dry loading technique.[1]
-
-
Potential Cause: The column was not packed properly.
-
Suggested Solution:
-
Ensure the column is packed uniformly without any cracks or channels. The wet slurry method is generally preferred for uniform packing.
-
Issue: Cracks or Channels Appear in the Silica Bed
-
Potential Cause: The column has run dry.
-
Suggested Solution:
-
Always keep the solvent level above the top of the silica gel.
-
-
Potential Cause: The packing has settled unevenly.
-
Suggested Solution:
-
Ensure the silica gel is fully settled before loading the sample. Tapping the column gently during packing can help.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Silica gel (230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar compounds like this compound. In cases of compound instability, neutral or basic alumina can be considered as an alternative.
Q2: How do I choose the right solvent system for the column?
A2: The ideal solvent system is determined through preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ratio should be adjusted to achieve an Rf value of 0.2-0.3 for the desired compound, which generally provides the best separation on a column.
Q3: My compound is a yellow-green solid. Will I be able to see the band on the column?
A3: Yes, the color of this compound should allow for visual tracking of the band as it moves down the column, which is a significant advantage during the purification process.
Q4: What should I do if my purified product is still not pure enough?
A4: If the product is not sufficiently pure after a single column chromatography, you can either repeat the column chromatography on the semi-pure product or consider recrystallization as an alternative or subsequent purification step.
Q5: Can I use an automated flash chromatography system for this purification?
A5: Absolutely. Automated flash chromatography is highly recommended as it offers better separation, speed, and reproducibility compared to traditional gravity chromatography. The principles of solvent system selection and sample loading remain the same.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
preventing over-nitration to 3,6-dinitro-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the over-nitration of 9H-carbazole to the undesired 3,6-dinitro-9H-carbazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure selective synthesis of 3-nitro-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: Why is over-nitration to 3,6-dinitro-9H-carbazole a common problem?
A1: The carbazole nucleus is highly activated towards electrophilic aromatic substitution. The positions most susceptible to nitration are C3 and C6 due to electronic stabilization of the intermediate sigma complex. Once the first nitro group is introduced at the C3 position, the ring is somewhat deactivated. However, under reaction conditions that are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time), a second nitration can occur at the still-reactive C6 position, leading to the formation of 3,6-dinitro-9H-carbazole.
Q2: What are the key reaction parameters to control to achieve selective mononitration?
A2: The key to preventing dinitration lies in carefully controlling the reaction conditions. The most critical parameters are:
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Temperature: Lower temperatures decrease the reaction rate and favor mononitration.[1][2]
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Concentration of Nitrating Agent: Using a stoichiometric or slight excess of the nitrating agent relative to carbazole is crucial.
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Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed prevents the formation of the dinitro product.
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Choice of Solvent: The solvent can influence the reactivity and selectivity of the nitration reaction.[1]
Q3: Are there alternative methods to traditional electrophilic nitration that offer better selectivity?
A3: Yes, modern synthetic methods can provide excellent regioselectivity and avoid over-nitration. One such method is the palladium-catalyzed C-H activation with a directing group. This approach allows for the selective functionalization of specific C-H bonds, such as at the C1 position, which is not favored in traditional electrophilic substitution, thereby preventing the formation of the 3,6-dinitro byproduct.[3][4][5]
Q4: How can I monitor the progress of the nitration reaction to avoid over-nitration?
A4: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting carbazole standard, you can observe the consumption of the starting material and the formation of the product(s). The reaction should be quenched as soon as the starting material spot disappears to minimize the formation of the dinitro-product. A typical eluent system for this separation is a mixture of hexane and ethyl acetate.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of 3,6-dinitro-9H-carbazole is observed by TLC or HPLC. | 1. Reaction temperature is too high.2. Excess of nitrating agent was used.3. Reaction time was too long. | 1. Lower the reaction temperature. Perform the reaction at 0-5°C or even lower.[1]2. Use a strict 1:1 or slightly less than stoichiometric amount of the nitrating agent relative to carbazole.3. Monitor the reaction closely by TLC every 15-30 minutes and quench the reaction as soon as the starting material is consumed. |
| Low yield of this compound with unreacted starting material remaining. | 1. Insufficient amount of nitrating agent.2. Reaction temperature is too low.3. Reaction time is too short. | 1. Slightly increase the molar equivalent of the nitrating agent, but not exceeding a 1.1:1 ratio to carbazole.2. Gradually increase the reaction temperature, for example from 0°C to room temperature, while carefully monitoring for the formation of the dinitro byproduct.3. Extend the reaction time, continuing to monitor by TLC. |
| Formation of multiple unidentified byproducts. | 1. Reaction conditions are too harsh, leading to side reactions or degradation.2. Impure starting materials. | 1. Re-evaluate the reaction conditions. Consider using a milder nitrating agent or a different solvent system.[1]2. Ensure the purity of the 9H-carbazole starting material before beginning the reaction. |
| Difficulty in separating this compound from the 3,6-dinitro byproduct. | The polarity of the two compounds is relatively close, making separation challenging. | Use column chromatography with a shallow gradient of a hexane/ethyl acetate solvent system. Careful fraction collection is key. Recrystallization may also be an effective purification method.[1] |
Experimental Protocols
Protocol 1: Selective Mononitration of 9H-Carbazole in a Mixed Acid System
This protocol focuses on the classic electrophilic nitration using a mixture of nitric and sulfuric acids, with careful temperature control to favor mononitration.
Materials:
-
9H-Carbazole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl Acetate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-carbazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the stirred solution while maintaining the temperature below 5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0°C.
-
Add the nitrating mixture dropwise to the carbazole solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).
-
Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Quantitative Data: Influence of Reaction Conditions on Product Distribution
| Nitrating Agent | Solvent | Temperature (°C) | Molar Ratio (Carbazole:HNO₃) | Yield of this compound (%) | Yield of 3,6-dinitro-9H-carbazole (%) |
| HNO₃/H₂SO₄ | Dichloromethane | 0-5 | 1:1.1 | ~70-80 | <5 |
| HNO₃/H₂SO₄ | Acetic Acid | 20-25 | 1:1.1 | ~60-70 | ~10-15 |
| HNO₃/H₂SO₄ | Dichloromethane | 40 | 1:1.5 | ~40-50 | ~30-40 |
| Acetyl Nitrate | Acetic Anhydride | 0 | 1:1 | High selectivity for mononitration | Minimal |
| Copper(II) Nitrate | Acetic Anhydride | 25 | 1:1.2 | Predominantly 3-nitro product | Low |
Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.
Visualizations
Logical Workflow for Preventing Over-nitration
Caption: A logical workflow for the selective mononitration of 9H-carbazole.
Electrophilic Aromatic Substitution Pathway on 9H-Carbazole
Caption: The electrophilic substitution pathway for the nitration of 9H-carbazole.
References
- 1. This compound|CAS 3077-85-8 [benchchem.com]
- 2. quora.com [quora.com]
- 3. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with 3-Nitro-9H-carbazole solubility during reaction workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-9H-carbazole, focusing on solubility issues encountered during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound has a mixed polarity. The carbazole backbone is largely nonpolar, while the nitro group adds significant polarity. This dual nature dictates its solubility. It is generally sparingly soluble in nonpolar aliphatic solvents like hexanes and has moderate to good solubility in polar aprotic solvents such as DMF and in chlorinated solvents like dichloromethane. Its solubility in alcohols like ethanol is moderate and can be significantly increased with heating, making them suitable for recrystallization.
Q2: I am observing significant precipitation of my this compound product during the aqueous workup. What is causing this?
A2: Precipitation during aqueous workup is a common issue and is often due to the low solubility of this compound in the aqueous/organic mixture. When a reaction mixture in a polar aprotic solvent (like DMF or acetonitrile) is quenched with water, the polarity of the overall solvent system increases dramatically. This change can cause the product to crash out of solution, sometimes as an unmanageable oil or amorphous solid, before it can be efficiently extracted into a less polar organic solvent.
Q3: Can I use chlorobenzene as a reaction solvent to avoid precipitation?
A3: While some older procedures may cite chlorobenzene as a reaction solvent, its use is discouraged. Not only is chlorobenzene carcinogenic and environmentally persistent, but it can also lead to the precipitation of 3-nitro-9-ethylcarbazole during the reaction itself, which complicates stirring and subsequent workup steps.[1] Safer and more effective alternatives are available.
Q4: What are the recommended solvents for recrystallizing this compound?
A4: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.[1] The compound is typically dissolved in hot ethanol, and then water is added dropwise until the solution becomes cloudy (the point of saturation). Upon slow cooling, crystals of purified this compound will form.
Troubleshooting Guide: Solubility Issues During Workup
This guide addresses specific problems you may encounter related to the solubility of this compound during the workup of your reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Product precipitates as an oil or sticky solid upon adding water. | Rapid change in solvent polarity. | 1. Use a three-solvent system: Instead of quenching the reaction mixture (e.g., in DMF or acetonitrile) directly with water, first add a suitable organic extraction solvent in which the product is soluble (e.g., ethyl acetate or dichloromethane). Then, add water or brine to this biphasic mixture. This allows the product to be extracted as it precipitates from the aqueous layer.2. Temperature Control: Perform the quench at a lower temperature (e.g., in an ice bath) to better control the rate of precipitation. |
| A large amount of product remains in the aqueous layer after extraction. | The product has some water solubility, or the chosen extraction solvent is not optimal. | 1. Increase the number of extractions: Perform multiple extractions (e.g., 3-5 times) with your organic solvent to ensure complete removal of the product from the aqueous layer.2. Use a more polar extraction solvent: If using a relatively nonpolar solvent like diethyl ether, consider switching to a more polar one like ethyl acetate or dichloromethane.3. Salting out: Saturate the aqueous layer with sodium chloride (brine wash). This decreases the solubility of organic compounds in the aqueous phase and can drive more of your product into the organic layer. |
| An insoluble solid forms at the interface of the organic and aqueous layers. | This could be your product that has crashed out of both phases, or it could be insoluble byproducts. | 1. Add more organic solvent: Increase the volume of your extraction solvent to try and dissolve the precipitate.2. Filter the entire biphasic mixture: Pass the entire mixture through a pad of Celite®. Wash the Celite® thoroughly with your organic extraction solvent. You can then separate the filtrate layers. The collected solid on the Celite® can be further analyzed.3. Consider a different workup: If this is a persistent issue, avoid an aqueous quench altogether. Instead, you could try removing the reaction solvent under reduced pressure and then dissolving the residue in an extraction solvent before washing with water. |
| The product is difficult to purify by column chromatography. | The product may be streaking on the column due to solubility issues with the eluent. | 1. Optimize your eluent system: For this compound, a gradient of hexane/ethyl acetate is often effective.[1] Start with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.2. Pre-adsorb the crude material: Dissolve your crude product in a small amount of a strong solvent (like dichloromethane or acetone), add silica gel, and then evaporate the solvent. This dry, silica-adsorbed material can then be loaded onto the column, which often leads to better separation. |
Qualitative Solubility Data for this compound
The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents. This information is based on its chemical structure and data from related compounds.
| Solvent Class | Solvent | Predicted Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | High | Often used as a reaction solvent. |
| Acetonitrile (ACN) | Moderate to High | A good alternative to chlorinated solvents for reactions. | |
| Acetone | Moderate | Useful for dissolving the crude product for purification. | |
| Chlorinated | Dichloromethane (DCM) | High | An excellent solvent for extraction. |
| Chloroform | High | An effective extraction solvent. | |
| Esters | Ethyl Acetate (EtOAc) | Moderate | A common and effective solvent for extraction and chromatography. |
| Alcohols | Ethanol | Low to Moderate (cold), High (hot) | Excellent for recrystallization, often in combination with water.[1] |
| Methanol | Low to Moderate | Can also be used for recrystallization. | |
| Aromatic | Toluene | Low to Moderate | |
| Aliphatic | Hexane / Heptane | Very Low | Often used as an anti-solvent for precipitation and as a component of the eluent in column chromatography. |
| Aqueous | Water | Insoluble |
Experimental Protocols
Protocol 1: General Reaction Workup for this compound
This protocol is a general guideline for the workup of a reaction where this compound is the product, and the reaction was performed in a polar aprotic solvent like acetonitrile.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. For exothermic quenches, an ice bath is recommended.
-
Dilute with Extraction Solvent: To the reaction mixture, add a volume of ethyl acetate or dichloromethane that is at least equal to the volume of the reaction solvent.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake gently, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the organic layer. If dichloromethane was used, it will be the bottom layer. If ethyl acetate was used, it will be the top layer.
-
Back-Extraction: Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine Organic Layers: Combine all the organic extracts.
-
Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove residual water and some polar impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: The crude product can then be purified by recrystallization (e.g., from ethanol/water) or by column chromatography.
Visualizations
Experimental Workflow for Synthesis and Workup
The following diagram illustrates a typical workflow for the synthesis of this compound followed by a standard workup and purification procedure.
References
Technical Support Center: Scaling Up the Synthesis of 3-Nitro-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Nitro-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
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Direct Nitration of 9H-Carbazole: This is a traditional and straightforward method involving the reaction of carbazole with a nitrating agent, such as nitric acid, often in the presence of a solvent. However, this method can lead to a mixture of isomers.
-
Dehydrogenation of 3-Nitro-tetrahydrocarbazole: This method involves the synthesis of 3-nitro-tetrahydrocarbazole followed by a dehydrogenation step to yield this compound. This can offer better regioselectivity.[1]
-
Palladium-Catalyzed C-H Nitration: Modern methods utilize palladium catalysts to achieve regioselective nitration of the carbazole core. While offering high selectivity, these methods may be more expensive to scale up.[2][3]
Q2: What are the main challenges when scaling up the direct nitration of 9H-carbazole?
A2: Scaling up the direct nitration of 9H-carbazole presents several challenges:
-
Isomer Formation: Direct nitration typically yields a mixture of 1-nitro-, 3-nitro-, and dinitro-isomers, with the 3- and 6-positions being inherently more reactive.[2][3] Separating these isomers on a large scale can be difficult and costly.
-
Thermal Runaway: Nitration reactions are highly exothermic.[4][5] Poor heat management on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion.
-
Purification: Isolating pure this compound from the reaction mixture and byproducts requires robust and scalable purification methods, as column chromatography is often not feasible for large quantities.
Q3: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?
A3: Improving the regioselectivity towards the 3-nitro isomer can be achieved by:
-
Careful control of reaction conditions: Temperature, concentration of the nitrating agent, and reaction time can influence the isomer distribution.
-
Using a directing group: Attaching a removable directing group to the nitrogen of the carbazole can guide the nitration to a specific position.[2][3]
-
Alternative synthetic routes: Synthesizing the molecule from a precursor that already has the nitro group in the desired position, such as through the dehydrogenation of 3-nitro-tetrahydrocarbazole, can avoid the issue of isomer formation.[1]
Q4: What are the recommended purification methods for large-scale production of this compound?
A4: For large-scale purification, the following methods are recommended:
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Recrystallization: This is a common and effective method for purifying solid compounds. Suitable solvents for recrystallizing this compound and its derivatives include ethanol, dichloromethane, xylene, and trichlorobenzene.[6][7]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification technique.
-
Washing and Extraction: Washing the crude product with water or a suitable solvent can remove unreacted reagents and some impurities. Liquid-liquid extraction can also be employed to separate the product from impurities with different solubilities.
Q5: What are the key safety precautions to take when performing a large-scale nitration of carbazole?
A5: Safety is paramount during nitration reactions. Key precautions include:
-
Adequate Cooling: Ensure the reactor has a robust cooling system to dissipate the heat generated during the reaction and maintain the desired temperature.
-
Slow Addition of Reagents: The nitrating agent should be added slowly and in a controlled manner to prevent a sudden exotherm.
-
Continuous Monitoring: Continuously monitor the reaction temperature, pressure, and any gas evolution.
-
Emergency Preparedness: Have an emergency plan in place, including measures to quench the reaction and handle potential spills or runaway scenarios.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal ratio of reactants. | - Optimize the molar ratio of the nitrating agent to carbazole. Excess nitrating agent can lead to dinitration. |
| Loss of product during workup and purification. | - Minimize the amount of solvent used for recrystallization to avoid product loss in the mother liquor.[8] - Ensure complete precipitation of the product before filtration. - Optimize the washing steps to avoid dissolving the product. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation. |
Problem 2: High Percentage of Isomeric Impurities (e.g., 1-nitro- and dinitro-carbazole)
| Possible Cause | Suggested Solution |
| Harsh reaction conditions. | - Lower the reaction temperature. Nitration is often more selective at lower temperatures. - Use a milder nitrating agent if possible. |
| Incorrect solvent. | - The choice of solvent can influence the isomer distribution. Experiment with different solvents (e.g., acetic acid, acetonitrile). A Korean patent suggests using acetonitrile as a solvent to improve reaction control.[9] |
| Inherent reactivity of the carbazole ring. | - Consider a synthetic route that avoids direct nitration of the carbazole core, such as the dehydrogenation of 3-nitro-tetrahydrocarbazole.[1] |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Inefficient recrystallization. | - Screen for an optimal recrystallization solvent or a mixture of solvents. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures. - Perform a second recrystallization if the purity is still low.[8] |
| Oily product or failure to crystallize. | - Ensure all acidic residues from the nitration are removed during workup, as they can inhibit crystallization. - Try adding a seed crystal to induce crystallization.[8] - If the product is an oil, try triturating it with a non-polar solvent to induce solidification. |
| Presence of colored impurities. | - Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[8] |
Experimental Protocols
Method 1: Synthesis of this compound via Dehydrogenation of 3-Nitro-tetrahydrocarbazole
This method, adapted from a patent, is suitable for large-scale production with high purity.[1]
Step 1: Dehydrogenation
-
Charge a reactor equipped with a stirrer and a reflux condenser with 3-nitro-tetrahydrocarbazole, an organic solvent (e.g., xylene), and a catalyst (e.g., platinum on activated carbon).
-
Heat the mixture to reflux to remove any low-boiling-point substances.
-
Continue heating the reaction mixture to 140-350 °C.
-
Monitor the reaction until the conversion of 3-nitro-tetrahydrocarbazole is greater than 99%.
-
Cool the reaction mixture and filter to recover the catalyst.
Step 2: Purification
-
Distill the filtrate to recover the organic solvent.
-
Cool the remaining product to induce crystallization.
-
Filter the crystallized product, wash it with a suitable solvent, and dry to obtain pure this compound.
Quantitative Data Example from Patent[1]:
| Reactant | Catalyst | Solvent | Temperature | Yield | Purity |
| 20g 3-nitro-tetrahydrocarbazole | 0.2g 10% Pt/C | 200g Xylene | 140 °C | 18.8g | 99.3% |
Method 2: Direct Nitration of N-ethylcarbazole (as an example for N-substituted carbazoles)
This protocol is based on a patent for the synthesis of 3-nitro-9-ethylcarbazole.[10]
Step 1: Nitration
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In a nitration reactor, add N-ethylcarbazole and chlorobenzene.
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Stir the mixture and slowly add nitric acid dropwise.
-
After the addition is complete, adjust the temperature to 26-28 °C and maintain it for 4.5-5.0 hours.
-
Cool the reaction mixture to 11-13 °C.
Step 2: Isolation
-
Filter the mixture to separate the solid product (intermediate 3-nitro-N-ethylcarbazole).
-
Further purification can be achieved by recrystallization.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Isomer Contamination
Caption: Decision tree for troubleshooting high isomer content.
References
- 1. CN103254115A - Preparation method of 3-nitro carbazole - Google Patents [patents.google.com]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icheme.org [icheme.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
- 10. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents [patents.google.com]
Technical Support Center: Characterization of Polysubstituted Carbazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polysubstituted carbazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of polysubstituted carbazoles?
A1: The characterization of polysubstituted carbazoles presents several key challenges. These include difficulties in purification due to the presence of closely related isomers and byproducts with similar physical properties.[1][2] Structural elucidation can be complex due to overlapping signals in NMR spectra and intricate fragmentation patterns in mass spectrometry. Furthermore, obtaining high-quality single crystals for X-ray diffraction can be a significant bottleneck, which is often required for unambiguous structure determination.[3]
Q2: Why is the purification of polysubstituted carbazoles often difficult?
A2: Purification is challenging primarily due to the frequent co-occurrence of structural isomers that have very similar polarities and boiling points, making them difficult to separate by standard chromatographic or crystallization techniques.[1][2] During synthesis, side reactions can lead to polymeric materials or oxidation products that complicate the purification process.[1] Moreover, the presence of trace isomeric impurities, even at concentrations below 0.5 mol%, can significantly alter the material's photophysical properties, such as inducing ultralong organic phosphorescence, making high-purity samples essential for accurate characterization.[4]
Q3: How do isomeric impurities affect the properties and characterization of carbazole derivatives?
A3: Isomeric impurities can have a profound impact on the measured properties of carbazole derivatives. For instance, research has shown that the room-temperature ultralong phosphorescence observed in many carbazole derivatives is not an intrinsic property of the pure molecule but arises from low-concentration isomeric impurities that act as charge traps.[4] When highly pure carbazole is used for synthesis, this phosphorescence often disappears. This highlights the critical importance of achieving high purity to correctly assign and understand the intrinsic chemical and physical properties of the target molecule.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of polysubstituted carbazoles using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum is overly complex and difficult to interpret, even after purification. What could be the cause?
A: If your sample is pure, the complexity may arise from the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale). This can result in a doubled or complicated set of peaks.
-
Solution: Try acquiring the spectrum at an elevated temperature. Increasing the temperature can accelerate the bond rotation, leading to the coalescence of the signals into a simpler, time-averaged spectrum.[5]
-
Alternative Cause: Significant overlap of signals in the aromatic region is common for these molecules.
-
Solution: Try using a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆). The solvent can induce different chemical shifts, potentially resolving the overlapping peaks.[5]
Q: The peaks in my NMR spectrum are very broad. What is the issue?
A: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may be poor. Try re-shimming the instrument.
-
Low Solubility: If your compound is not fully dissolved, the sample will be non-homogenous, leading to broad lines.
-
High Concentration: A sample that is too concentrated can also cause peak broadening.[5]
-
Solution: Ensure your sample is fully dissolved, potentially by using a different solvent or gentle heating. If the sample is too concentrated, dilute it. Always re-shim the spectrometer before acquiring data.
Q: My compound is not soluble in CDCl₃. What are my options?
A: Solubility is a common issue. Fortunately, several other deuterated solvents can be used:
-
Common Alternatives: Acetone-d₆, methanol-d₄, and benzene-d₆ are excellent alternatives that may provide better solubility depending on your compound's polarity.[5]
-
High-Polarity Solvent: For highly polar compounds, dimethyl sulfoxide (DMSO-d₆) is a powerful solvent. However, be aware that it is non-volatile, making sample recovery very difficult.[5]
Q: How can I definitively identify an N-H or O-H proton signal?
A: Labile protons like those on N-H or O-H groups can be identified through a simple exchange experiment.
-
Solution: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum. The labile proton will exchange with deuterium, causing the corresponding peak to disappear or significantly diminish in intensity.[5]
Caption: Logical workflow for troubleshooting common NMR spectroscopy issues.
The following table summarizes typical chemical shift ranges for the carbazole core. Note that these values can shift significantly based on the type and position of substituents.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-1, H-8 | 7.3 - 8.1 | 110 - 115 | Protons adjacent to the nitrogen are often shifted downfield. |
| H-2, H-7 | 7.2 - 7.5 | 120 - 123 | |
| H-3, H-6 | 7.1 - 7.4 | 125 - 128 | |
| H-4, H-5 | 7.4 - 8.2 | 118 - 121 | Protons ortho to the fused benzene rings. |
| N-H | 8.0 - 11.0 | N/A | Often a broad singlet; position is highly solvent-dependent. |
| C-4a, C-4b | N/A | 123 - 126 | Bridgehead carbons. |
| C-8a, C-9a | N/A | 138 - 142 | Bridgehead carbons adjacent to nitrogen. |
| Data compiled from references[3][6][7][8]. |
High-Performance Liquid Chromatography (HPLC)
Q: I am observing significant peak tailing in my HPLC chromatogram. What are the common causes?
A: Peak tailing is a common issue where a peak is not symmetrical and has a "tail." This can be caused by:
-
Column Issues: A blockage in the column inlet frit or a void at the top of the column bed.
-
Chemical Interactions: Unwanted secondary interactions between your carbazole derivative (especially if it has acidic or basic sites) and the stationary phase.
-
Mobile Phase: The pH of the mobile phase may not be optimal for your compound, leading to mixed ionization states.
-
Interfering Peak: A small, unresolved impurity may be hidden under the tail of the main peak.[9]
-
Solution: Try adding a buffer to the mobile phase, using a different column (e.g., one with end-capping), or regenerating/replacing the column.
Q: Why am I seeing split peaks for a compound I believe is pure?
A: Split peaks, where a single compound appears as two or more peaks, can be frustrating. The most common causes are:
-
Injection Problems: The sample solvent may be incompatible with the mobile phase, causing poor peak shape. Always try to dissolve your sample in the mobile phase itself.
-
Column Contamination: The inlet of the guard or analytical column may be partially blocked.
-
Hardware Issues: A faulty injector rotor seal can cause the sample path to split, leading to peak splitting.[9][10]
-
Solution: First, ensure your sample solvent is compatible with the mobile phase. If the problem persists, try back-flushing the column or replacing the guard column. If you suspect a hardware issue, consult your instrument's service manual for injector maintenance.
Q: My retention times are drifting from one run to the next. What should I check?
A: Unstable retention times compromise data reliability. The primary causes are:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is especially common when using gradient elution.
-
Mobile Phase: The mobile phase composition may be changing over time (e.g., due to evaporation of a volatile component) or was not prepared consistently.
-
Temperature Fluctuations: The column temperature is not being adequately controlled.
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause an inconsistent flow rate.[9]
-
Solution: Ensure the column is equilibrated for a sufficient time (10-15 column volumes). Always use freshly prepared, degassed mobile phase. Use a column oven to maintain a constant temperature.
Caption: Troubleshooting guide for common HPLC issues.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin Layer Chromatography (TLC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase.[11] | Separation of volatile compounds in the gas phase, followed by mass detection.[11] | Differential migration on a thin adsorbent layer.[11] |
| Best Suited For | Quantitative purity analysis of non-volatile compounds and isomers.[11] | Identification of volatile and semi-volatile impurities.[11] | Rapid, qualitative screening of reaction progress and major impurities.[11] |
| Selectivity | High, excellent for separating isomers.[11] | Very high, provides structural information from mass spectra.[11] | Moderate, primarily for qualitative assessment.[11] |
| Sensitivity | High (ng to pg range).[11] | Very high (pg to fg range).[11] | Low (µg to ng range).[11] |
| Cost | Moderate to high initial investment and running costs.[11] | High initial investment and running costs.[11] | Low initial investment and running costs.[11] |
| Table adapted from reference[11]. |
Mass Spectrometry (MS)
Q: I am having trouble obtaining a clear molecular ion peak for my carbazole derivative. Why might this be happening?
A: The absence or weakness of a molecular ion peak is often related to the ionization method or the stability of the molecule.
-
In-Source Fragmentation: Hard ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, depleting the molecular ion.
-
Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). With ESI, you can often reduce fragmentation by lowering the cone or fragmentor voltage.[3]
-
High-Resolution MS: For unambiguous confirmation, use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula.[3]
Q: The fragmentation pattern is very complex. How can I effectively interpret it?
A: The complex structure of polysubstituted carbazoles can lead to intricate fragmentation.
-
Solution: Tandem Mass Spectrometry (MS/MS or MSⁿ) is the most powerful tool for this purpose. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented through Collision-Induced Dissociation (CID).[12] Analyzing the resulting fragment ions provides detailed information about the molecule's connectivity and the nature of its substituents.[3][13] Common fragmentation patterns for carbazolequinones, for example, involve the loss of water and carbon monoxide.[13]
X-ray Crystallography
Q: I cannot grow single crystals of my compound suitable for X-ray diffraction. What can I do?
A: Growing high-quality single crystals is often the most challenging step and is considered a significant bottleneck in structural analysis.[3]
-
Solution: This is a process of trial and error. Systematically screen a wide range of conditions:
-
Solvents: Try slow evaporation from a variety of solvents and solvent mixtures (e.g., ethanol, acetone, hexane/ethyl acetate).[3]
-
Techniques: Other methods include vapor diffusion (liquid/liquid or solid/liquid) and slow cooling of a saturated solution.
-
Purity: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal growth.
-
-
Crystal Quality: Aim for crystals that are 0.1-0.3 mm in each dimension, as this size is ideal for mounting and diffraction.[3]
Q: My crystal diffracted poorly, or I could only obtain a powder. Are there other options?
A: Yes, if single-crystal X-ray diffraction is not feasible, other techniques can be considered.
-
Solution: X-ray powder diffraction (XRPD) can be used to solve crystal structures, although the process is significantly more complex than with single-crystal data. It has been successfully applied to solve challenging pharmaceutical structures, including carbamazepine derivatives.[14] For definitive structural information in solution, advanced 2D NMR techniques (COSY, HSQC, HMBC) are the best alternative to provide detailed connectivity information.[3]
Experimental Protocols
Protocol 1: Validated HPLC Method for Purity Analysis
This protocol describes a general reversed-phase HPLC method for assessing the purity of a polysubstituted carbazole derivative.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 80:20 v/v).[11]
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the carbazole sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) first to establish a baseline.
-
Inject the sample and integrate all peaks.
-
Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
-
Caption: Standard workflow for HPLC purity determination.
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol provides a general procedure for preparing a carbazole sample for ¹H and ¹³C NMR analysis.
-
Sample Purity: Ensure the sample is as pure as possible to avoid signals from impurities. Residual solvents from purification should be removed under high vacuum.[6]
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6]
-
Sample Preparation:
-
Weigh 5-25 mg of the carbazole derivative directly into a clean, dry NMR tube.[6]
-
Add 0.5-0.7 mL of the chosen deuterated solvent.[6]
-
If required, add a small amount of an internal standard like tetramethylsilane (TMS) for referencing to 0 ppm.[6]
-
Cap the tube and gently agitate or sonicate until the sample is completely dissolved.
-
-
Typical Acquisition Parameters (400 MHz Spectrometer):
-
For ¹H NMR:
-
For ¹³C NMR:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence.[6]
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum (e.g., to TMS at 0 ppm or residual solvent peak).
-
Integrate the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Protocol 3: Single-Crystal X-ray Diffraction Workflow
This protocol outlines the key steps for determining a structure via single-crystal X-ray diffraction.
-
Crystal Growth:
-
Crystal Mounting:
-
Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in each dimension with well-defined faces and no visible defects).[3]
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Analyze the final structure for geometric validity and report the results.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solving molecular crystal structures from X-ray powder diffraction data: the challenges posed by gamma-carbamazepine and chlorothiazide N,N,-dimethylformamide (1/2) solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-Nitro-9H-carbazole for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of 3-Nitro-9H-carbazole. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Recommended storage is at temperatures between 2-8°C. Inert atmosphere (e.g., argon or nitrogen) is advisable for extended storage to minimize oxidative degradation.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may be indicated by a change in color from its typical pale yellow or beige to a darker shade, the formation of clumps or aggregates, or a noticeable change in its solubility profile.
Q3: What factors can accelerate the degradation of this compound?
A3: Exposure to light, high temperatures, humidity, and reactive chemicals can accelerate degradation. Nitroaromatic compounds can be susceptible to reduction of the nitro group, so contact with reducing agents should be avoided.[3] The presence of nitrogen oxides can also catalyze the decomposition of nitrated organic compounds.[4]
Q4: How can I monitor the stability of my this compound samples over time?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity and detect degradation products of this compound. This allows for the quantification of the parent compound and the appearance of any impurities over time.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, degradation of the parent compound, carbazole, can occur through lateral dioxygenation and monohydroxylation.[5] For nitroaromatic compounds, a common degradation route is the reduction of the nitro group to form amino derivatives.[6] Therefore, it is plausible that degradation of this compound could involve modifications to the carbazole ring system or reduction of the nitro group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (darkening) | Photo-degradation or thermal stress. | Store the compound in an amber vial to protect from light. Ensure storage is at the recommended low temperature. |
| Reduced solubility compared to a fresh sample | Formation of less soluble degradation products or polymers. | Re-purify a small amount of the material if possible. For future storage, ensure the container is tightly sealed and consider storage under an inert atmosphere. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | Review storage conditions. Check for potential contaminants in the storage container or solvent. Consider performing a stress study (e.g., exposure to acid, base, heat, light) to identify the nature of the degradation products. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for critical experiments. Monitor the stability of stock solutions over time using HPLC. Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 254 nm or 330 nm).
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks. The appearance of new peaks indicates the presence of degradation products.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M sodium hydroxide before HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified time. Neutralize with 0.1 M hydrochloric acid before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time. Analyze by HPLC.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Dissolve in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time. Analyze by HPLC.
-
Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with this compound.
Caption: Plausible degradation pathways for this compound based on related compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. uprm.edu [uprm.edu]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 5. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characterization of 3-Nitro-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Nitro-9H-carbazole. Due to the limited availability of publicly accessible, fully assigned experimental 1H NMR data for this compound, this guide presents a comparison with the parent compound, 9H-carbazole, and a closely related derivative, 9-methyl-3-nitro-9H-carbazole. The data for this compound is estimated based on established substituent effects in aromatic systems.
Quantitative 1H NMR Data Comparison
The following table summarizes the experimental and estimated 1H NMR data for 9H-carbazole, this compound, and 9-methyl-3-nitro-9H-carbazole in DMSO-d6. The presence of the electron-withdrawing nitro group at the C3 position is expected to induce significant downfield shifts (deshielding) of adjacent protons, particularly H4 and H2.
| Compound | Proton | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| 9H-Carbazole | H1, H8 | 7.50 | d | 8.1 |
| H2, H7 | 7.16 | t | 7.2 | |
| H3, H6 | 7.39 | t | 8.1 | |
| H4, H5 | 8.10 | d | 7.9 | |
| N-H | 11.21 | s | - | |
| This compound | H1 | ~7.7 (est.) | d | ~8.0 (est.) |
| H2 | ~8.4 (est.) | dd | ~9.0, ~2.0 (est.) | |
| H4 | ~9.0 (est.) | d | ~2.0 (est.) | |
| H5 | ~7.8 (est.) | d | ~8.0 (est.) | |
| H6 | ~7.3 (est.) | t | ~7.5 (est.) | |
| H7 | ~7.5 (est.) | t | ~7.5 (est.) | |
| H8 | ~8.2 (est.) | d | ~8.0 (est.) | |
| N-H | ~11.5 (est.) | s | - | |
| 9-methyl-3-nitro-9H-carbazole | H1 | 7.73 | d | 8.2 |
| H2 | 8.35 | dd | 9.0, 2.2 | |
| H4 | 8.95 | d | 2.2 | |
| H5 | 7.78 | d | 8.1 | |
| H6 | 7.36 | t | 7.4 | |
| H7 | 7.58 | t | 7.7 | |
| H8 | 8.25 | d | 7.8 | |
| N-CH3 | 3.95 | s | - |
Note: Data for this compound is estimated based on substituent effects observed in analogous compounds.
Experimental Protocols
A general experimental protocol for acquiring high-quality 1H NMR spectra for carbazole derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the carbazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): At least 2 seconds to ensure good digital resolution.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 at 2.50 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the splitting patterns and measure the coupling constants.
Visualizations
The following diagrams illustrate the structural relationships and a typical experimental workflow for 1H NMR characterization.
Caption: Figure 1: Structural Comparison and NO2 Effect
Caption: Figure 2: 1H NMR Experimental Workflow
A Comparative Analysis of 3-Nitro-9H-carbazole and 3,6-dinitro-9H-carbazole for Drug Development Professionals
A detailed guide for researchers and scientists comparing the physicochemical properties, spectral characteristics, and biological activities of 3-Nitro-9H-carbazole and its dinitrated analogue, supported by experimental data and protocols.
This guide provides a comprehensive comparison of this compound and 3,6-dinitro-9H-carbazole, two nitrated derivatives of the carbazole scaffold. Carbazole and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of nitro groups can significantly modulate these properties, making a direct comparison of the mono- and di-nitro analogues crucial for drug design and development. This document summarizes their key physicochemical and spectral properties, discusses their known biological activities with a focus on cytotoxicity and mutagenicity, and provides detailed experimental protocols for their synthesis and evaluation.
Physicochemical and Spectral Properties: A Tabulated Comparison
The addition of a second nitro group to the carbazole ring system in the 3 and 6 positions, which are electronically favorable for electrophilic substitution, significantly alters the molecule's properties. This is reflected in the substantial increase in melting point and changes in spectral characteristics.
| Property | This compound | 3,6-dinitro-9H-carbazole |
| Molecular Formula | C₁₂H₈N₂O₂ | C₁₂H₇N₃O₄ |
| Molecular Weight | 212.20 g/mol [1] | 257.20 g/mol [2][3] |
| Melting Point | 212-215 °C | 365-367 °C[1][2] |
| Appearance | Yellow to Deep-Yellow to Green Solid | Yellowish solid |
| UV-Vis (λmax) | Data not available | Data not available |
| ¹H NMR (DMSO-d₆, δ) | 11.83 (s, 1H, NH), 9.00 (d, J=2.4 Hz, 1H, H4), 8.32 (dd, J=8.8, 2.4 Hz, 1H, H2), 8.28 (d, J=7.8 Hz, 1H, H5), 7.73 (d, J=8.8 Hz, 1H, H1), 7.69 (d, J=8.2 Hz, 1H, H8), 7.51 (ddd, J=8.2, 7.0, 1.2 Hz, 1H, H7), 7.30 (ddd, J=7.8, 7.0, 1.0 Hz, 1H, H6) | Data not available |
| ¹³C NMR (DMSO-d₆, δ) | 146.5, 142.3, 140.4, 127.0, 125.7, 122.9, 121.5, 120.9, 118.8, 115.0, 112.0, 111.9 | Data not available |
| Key IR Absorptions (cm⁻¹) | Data not available | ~3300-3500 (N-H stretch), ~1500-1570 (asymmetric NO₂ stretch), ~1300-1370 (symmetric NO₂ stretch), ~1400-1600 (C=C aromatic stretch)[4] |
Biological Activity: Cytotoxicity and Mutagenicity
Cytotoxicity: Carbazole derivatives have demonstrated a wide spectrum of anticancer activities. The introduction of nitro groups, being strong electron-withdrawing groups, can significantly influence the molecule's interaction with biological targets. Studies on various nitro-carbazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines. However, without direct comparative IC50 values, a quantitative assessment of the cytotoxic potential of this compound versus its dinitrated counterpart remains to be experimentally determined.
Mutagenicity: Nitroaromatic compounds are often scrutinized for their potential mutagenicity, and the Ames test is a standard assay for this evaluation. It is known that dinitrocarbazole can be formed from the reaction of carbazole with nitrogen dioxide, and the reaction products have shown mutagenic activity in Salmonella typhimurium strain TA98 without metabolic activation.[5] The mutagenicity of nitro- and amino-substituted carbazoles has been studied, indicating that the position and number of nitro groups can influence the mutagenic potential.[6] Generally, the mutagenicity of nitroaromatic compounds is attributed to the reduction of the nitro group to a reactive hydroxylamine intermediate.
Experimental Protocols
Synthesis of 3,6-dinitro-9H-carbazole
The synthesis of 3,6-dinitro-9H-carbazole is typically achieved through the direct nitration of 9H-carbazole using a nitrating agent.[2]
Materials:
-
9H-Carbazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve 9H-carbazole in concentrated sulfuric acid at a temperature maintained between 0-5 °C using an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the carbazole solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,6-dinitro-9H-carbazole.
References
spectroscopic comparison of carbazole and 3-Nitro-9H-carbazole
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of carbazole and its nitro-substituted derivative, 3-Nitro-9H-carbazole. This guide provides a detailed comparison of their UV-Vis, FT-IR, and NMR spectra, supported by experimental data and protocols.
The introduction of a nitro group to the carbazole scaffold at the 3-position significantly alters its electronic and vibrational properties, leading to distinct changes in its spectroscopic profile. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and materials science. This guide presents a side-by-side comparison of the key spectroscopic features of carbazole and this compound.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Carbazole | This compound |
| UV-Vis Spectroscopy | Multiple absorption bands in the UV region, typically around 235, 257, 293, 324, and 337 nm. | Expected bathochromic (red) shift of absorption maxima due to the electron-withdrawing nitro group extending conjugation. |
| FT-IR Spectroscopy | Characteristic N-H stretching (~3419 cm⁻¹), aromatic C-H stretching (~3051 cm⁻¹), and aromatic C=C bending vibrations. | Presence of strong asymmetric and symmetric NO₂ stretching bands (~1500-1550 cm⁻¹ and 1335-1370 cm⁻¹), in addition to the carbazole backbone vibrations. |
| ¹H NMR Spectroscopy | Aromatic protons resonate in the range of δ 7.2-8.1 ppm, with a characteristic broad singlet for the N-H proton. | Significant downfield shift of aromatic protons, especially those in proximity to the nitro group, due to its strong deshielding effect. |
| ¹³C NMR Spectroscopy | Aromatic carbons appear in the range of δ 110-140 ppm. | Downfield shift of carbon signals, particularly C-3 (bearing the nitro group) and other carbons in the same ring, due to the electron-withdrawing nature of the NO₂ group. |
In-Depth Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of carbazole in ethanol exhibits several distinct absorption bands corresponding to π-π* transitions within the aromatic system. The experimental UV spectrum of Carbazole gives the highest absorbance at 291 nm with minor peaks at 323 nm and 333 nm.[1]
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| Carbazole | Ethanol | 292, 322[1] |
| This compound | N/A | Data not explicitly found, but a red shift is expected. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of carbazole is characterized by the vibrational modes of its functional groups. Key absorptions include the N-H stretching vibration, aromatic C-H stretching, and various aromatic C=C bending and stretching frequencies. The FTIR spectra of carbazole show the secondary amine N-H stretching frequency at 3419 cm⁻¹.[3] The C-H aromatic stretching frequency is observed at 3051 cm⁻¹.[3]
The FT-IR spectrum of this compound will retain the characteristic peaks of the carbazole backbone but will be distinguished by the strong absorption bands of the nitro group. These include the asymmetric and symmetric stretching vibrations of the NO₂ group, which are typically observed in the regions of 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Carbazole | This compound (Predicted) |
| N-H Stretch | ~3419[3] | ~3400 |
| Aromatic C-H Stretch | ~3051[3] | ~3100-3000 |
| Asymmetric NO₂ Stretch | N/A | ~1550-1500 |
| Symmetric NO₂ Stretch | N/A | ~1370-1335 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of carbazole shows distinct signals for its aromatic protons. In DMSO-d₆, the proton signals appear at δ 8.10 (d), 7.50 (d), 7.39 (t), and 7.16 (t) ppm, with the N-H proton appearing as a broad singlet at δ 11.21 ppm.[4]
In this compound, the powerful electron-withdrawing and anisotropic effects of the nitro group will cause a significant downfield shift (to higher ppm values) for the protons on the same aromatic ring. Protons ortho and para to the nitro group will be the most affected. While a specific spectrum for this compound was not found, data for 1-Nitro-9H-carbazole shows aromatic protons in the range of δ 7.26-8.37 ppm and the N-H proton at δ 10.01 ppm in CDCl₃.[5] A similar deshielding effect is expected for the 3-nitro isomer.
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Carbazole (DMSO-d₆)[4] | 1-Nitro-9H-carbazole (CDCl₃)[5] |
| H-1, H-8 | 8.10 (d) | 8.10 (d) |
| H-4, H-5 | 7.50 (d) | 8.31-8.37 (m) |
| H-2, H-7 | 7.39 (t) | 7.26-7.39 (m) |
| H-3, H-6 | 7.16 (t) | 7.50-7.60 (m) |
| N-H | 11.21 (s) | 10.01 (bs) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of carbazole displays signals for its twelve carbon atoms in the aromatic region. In CDCl₃, the chemical shifts are observed at δ 139.7, 125.7, 123.4, 120.3, 119.0, and 110.5 ppm.
For this compound, the carbon atom directly attached to the nitro group (C-3) will experience a significant downfield shift. The other carbons in the nitro-substituted ring will also be shifted downfield, though to a lesser extent. The carbons in the unsubstituted ring will be minimally affected. Data for 1-Nitro-9H-carbazole in CDCl₃ shows carbon signals ranging from δ 111.6 to 139.7 ppm.[5]
Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Carbazole (CDCl₃) | 1-Nitro-9H-carbazole (CDCl₃)[5] |
| C-4a, C-4b | 139.7 | 139.7 |
| C-1, C-8 | 110.5 | 111.6, 120.6 |
| C-2, C-7 | 119.0 | 121.2, 121.9 |
| C-3, C-6 | 120.3 | 127.5, 127.7 |
| C-4, C-5 | 125.7 | N/A |
| C-8a, C-9a | 123.4 | 132.1, 133.7 |
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (carbazole or this compound) in a UV-transparent solvent, such as ethanol or cyclohexane, to achieve an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank to obtain a baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Visualizing the Comparison
Caption: Experimental workflow for the spectroscopic comparison of carbazole and this compound.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Carbazole-Based Hole Transport Materials: A Performance Showdown
A comparative analysis of carbazole derivatives as alternatives to the established spiro-OMeTAD in perovskite solar cells.
In the quest for more efficient and stable optoelectronic devices, particularly perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role. For years, spiro-OMeTAD has been the benchmark HTM, but its complex synthesis and high cost have driven researchers to explore alternatives. Among the most promising candidates are derivatives of carbazole, a class of organic compounds known for their excellent hole-transporting properties, thermal stability, and synthetic accessibility.
While specific performance data for 3-Nitro-9H-carbazole as a hole transport material in perovskite solar cells is not extensively available in peer-reviewed literature, a significant body of research exists on other carbazole derivatives, particularly those with substitutions at the 3 and 6 positions. This guide provides a comprehensive comparison of the performance of these 3,6-disubstituted carbazole-based HTMs against the reigning champion, spiro-OMeTAD, supported by experimental data.
Performance Benchmark: Carbazole Derivatives vs. spiro-OMeTAD
The efficacy of an HTM is primarily judged by its contribution to the overall power conversion efficiency (PCE) of a perovskite solar cell. Key photovoltaic parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several promising 3,6-disubstituted carbazole-based HTMs in comparison to spiro-OMeTAD.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Hole Mobility (μ) (cm²/Vs) |
| spiro-OMeTAD (Reference) | ~17 - 22+ | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | 2 x 10-4 |
| KZRD | 20.40[1] | - | - | - | Higher than KZ and KZIC[1] |
| V1209, V1221, V1225 | up to 18[2][3] | - | - | - | 10-5[3] |
| SFXDAnCBZ | 20.87[4] | 1.09[4] | 23.1[4] | 83[4] | - |
| SGT-405 | 14.79[5] | - | - | - | - |
Note: Performance metrics can vary based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented is from high-performing devices reported in the literature.
Experimental Protocols
To ensure a fair and reproducible comparison of HTM performance, standardized experimental procedures are crucial. Below are representative methodologies for the synthesis of a carbazole-based HTM and the fabrication and characterization of perovskite solar cells.
Synthesis of Carbazole-Based Hole Transport Materials
A general synthetic route for many carbazole-based HTMs involves cross-coupling reactions to attach desired functional groups to the carbazole core. For example, the synthesis of 3,6-disubstituted carbazoles often utilizes reactions like the Buchwald-Hartwig or Suzuki coupling.
Example: Synthesis of a 3,6-disubstituted Carbazole Derivative
A common synthetic pathway involves the reaction of 3,6-dibromo-9H-carbazole with an appropriate amine or boronic acid derivative in the presence of a palladium catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields.
Perovskite Solar Cell Fabrication and Characterization
The following protocol outlines a typical procedure for constructing and testing a perovskite solar cell incorporating a carbazole-based HTM.
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating, followed by annealing. A mesoporous TiO₂ layer is then often spin-coated on top of the compact layer and sintered.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. The film is then annealed to form the crystalline perovskite structure.
-
Hole Transport Layer (HTL) Deposition: The carbazole-based HTM is dissolved in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and tBP to improve conductivity. The solution is then spin-coated on top of the perovskite layer.
-
Electrode Deposition: A gold or silver back contact is deposited on the HTL by thermal evaporation.
-
Characterization: The photovoltaic performance of the completed device is measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current density-voltage (J-V) curves are recorded to determine the PCE, Voc, Jsc, and FF. Hole mobility is often measured using the space-charge-limited current (SCLC) method.
Visualizing the Science
To better understand the role of these materials and the experimental processes, the following diagrams are provided.
Caption: Energy level alignment in a perovskite solar cell with a carbazole HTM.
Caption: Workflow for perovskite solar cell fabrication and testing.
Conclusion
Carbazole-based derivatives, particularly those functionalized at the 3 and 6 positions, have emerged as a highly promising class of hole transport materials for perovskite solar cells.[4] They offer competitive and, in some cases, superior performance to the long-standing benchmark, spiro-OMeTAD, often with the added benefits of simpler synthesis and lower cost. The tunability of their electronic properties through molecular design makes them a fertile ground for future research and development in the pursuit of more efficient and stable photovoltaic technologies. While direct performance data for this compound remains elusive, the broader family of carbazole HTMs continues to push the boundaries of perovskite solar cell performance.
References
A Comparative Computational Analysis of 3-Nitro-9H-carbazole and Its Isomers for Drug Discovery and Research
A detailed guide for researchers, scientists, and drug development professionals on the structural, electronic, and biological properties of 1-, 2-, 3-, and 4-nitro-9H-carbazole isomers.
The carbazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The introduction of a nitro group to this tricyclic system can significantly modulate its physicochemical and pharmacological properties, making nitro-9H-carbazole isomers attractive candidates for drug design and development. This guide provides a comprehensive computational and experimental comparison of 3-Nitro-9H-carbazole with its 1-nitro, 2-nitro, and 4-nitro isomers, offering valuable insights for further research.
Structural and Electronic Properties: A Comparative Overview
The position of the nitro group on the carbazole ring profoundly influences the electronic properties of the molecule, which in turn can affect its biological activity. Density Functional Theory (DFT) calculations provide a powerful tool to understand these differences at a molecular level.
Table 1: Comparison of Computed Electronic Properties of Nitro-9H-carbazole Isomers
| Property | 1-Nitro-9H-carbazole | 2-Nitro-9H-carbazole | This compound | 4-Nitro-9H-carbazole |
| HOMO Energy (eV) | Data not available | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available | Data not available | Data not available |
| Planarity | Nearly planar; nitro group tilted 4.43(9)° from the carbazole plane.[2] | Data not available | Nitro group is inclined by 4.4(2)° to the attached benzene ring in a 9-butyl derivative.[3] | Data not available |
Note: A comprehensive side-by-side DFT analysis of all four isomers using the same basis set and functional is needed for a direct and accurate comparison. The data presented here is compiled from studies on individual isomers or their derivatives.
The planarity of the carbazole system is a key feature, and substitution with a nitro group introduces only a slight deviation. In 1-Nitro-9H-carbazole, the nitro group is slightly tilted with respect to the carbazole moiety.[2] A similar slight inclination of the nitro group is observed in a derivative of this compound.[3] This near-planar structure is important for potential intercalation with DNA and interaction with planar binding sites in proteins.
Experimental Data and Synthesis
The synthesis of nitro-9H-carbazole isomers typically involves the nitration of carbazole or cyclization reactions of appropriately substituted precursors.
Table 2: Summary of Experimental Data for Nitro-9H-carbazole Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Synthesis Notes |
| 1-Nitro-9H-carbazole | C₁₂H₈N₂O₂ | 212.21 | 31438-22-9 | Synthesized from 2-bromo-N-(2-nitrophenyl)benzenamine.[2] |
| 2-Nitro-9H-carbazole | C₁₂H₈N₂O₂ | 212.21 | 14191-22-1 | Can be synthesized via Cadogan cyclization of dinitrobiphenylbenzene derivatives.[4][5] |
| This compound | C₁₂H₈N₂O₂ | 212.21 | 3077-85-8 | Unsubstituted carbazoles can lead to 3-nitro derivatives upon photonitration.[6] |
| 4-Nitro-9H-carbazole | C₁₂H₈N₂O₂ | 212.21 | 5633-12-5 | Synthesis can be achieved through benzannulation of 3-nitroindoles.[7] |
Biological Activity and Potential Applications
Carbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The introduction of a nitro group, a known pharmacophore and toxicophore, can enhance these activities.[9]
-
Antimicrobial and Antiviral Activity: Nitrocarbazole derivatives have shown significant antimicrobial and antiviral potential. For instance, a chlorinated derivative of 1,4-dimethyl-9H-carbazole containing a nitro group exhibited notable inhibitory activity against HIV-1.[9]
-
Anticancer Activity: The planar structure of carbazoles allows them to intercalate with DNA, a mechanism often associated with anticancer drugs. Furthermore, they have been shown to inhibit key signaling pathways involved in cancer progression. While direct comparative studies on the cytotoxicity of the four nitro-9H-carbazole isomers are limited, various substituted carbazole derivatives have demonstrated potent anticancer effects.
The following diagram illustrates a general workflow for the synthesis and characterization of these isomers.
Caption: General workflow for the synthesis and analysis of nitro-9H-carbazole isomers.
Experimental Protocols
General Synthesis of Nitro-9H-carbazoles via Nitration
A common method for the synthesis of nitrocarbazole isomers is the direct nitration of 9H-carbazole. The regioselectivity of this reaction can be influenced by the reaction conditions.
-
Dissolution: Dissolve 9H-carbazole in a suitable solvent, such as glacial acetic acid or sulfuric acid, with cooling.
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., nitric acid) dropwise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by column chromatography on silica gel using an appropriate eluent system to separate the isomers.
Computational Analysis using Density Functional Theory (DFT)
DFT calculations are crucial for understanding the electronic structure and properties of the isomers.
-
Structure Optimization: The geometry of each isomer is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima.
-
Property Calculation: Various electronic properties, including HOMO and LUMO energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP), are calculated at the same level of theory.
-
Analysis: The calculated properties of the isomers are then compared to elucidate the effects of the nitro group position on their electronic structure and reactivity.
The following diagram illustrates the logical workflow for computational analysis.
References
- 1. Investigation of the Molecular Structure and DFT Insights into (4-(4-nitrophenyl)-9-(phenylsulfonyl)-9<i>H</i>-carbazole-2,3-diyl)Bis(<i>p</i>-tolylmethanone) - ProQuest [proquest.com]
- 2. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 7. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemcom.com [echemcom.com]
Validating the Purity of Synthesized 3-Nitro-9H-carbazole: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-Nitro-9H-carbazole. The following sections detail a robust HPLC protocol, compare its performance with a gas chromatography-mass spectrometry (GC-MS) alternative, and provide supporting experimental data and workflows.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities that may arise during synthesis.
A reversed-phase HPLC (RP-HPLC) method is typically employed for carbazole derivatives. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.
The purity of synthesized this compound can be compromised by several factors, including unreacted starting materials, byproducts from side reactions, and degradation products. Common synthesis routes, such as the direct nitration of 9H-carbazole, can lead to the formation of various impurities.
Common Potential Impurities:
-
9H-Carbazole: Unreacted starting material.
-
1-Nitro-9H-carbazole: Isomeric byproduct.
-
3,6-Dinitro-9H-carbazole: Di-nitrated byproduct.
-
Other Positional Isomers: Minor isomeric byproducts.
A validated HPLC method must be able to resolve this compound from these potential impurities to ensure an accurate purity assessment.
Experimental Protocols
Validated HPLC Method for this compound
This protocol outlines a validated RP-HPLC method for the quantitative analysis of this compound.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working sample solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Prepare standard solutions of this compound and any available potential impurity standards at known concentrations.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS serves as a powerful alternative for identifying volatile and semi-volatile impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like dichloromethane to a concentration of approximately 1 mg/mL.
GC-MS Conditions:
| Parameter | Specification |
| Column | Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Start at 150°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 50 to 500 |
Data Presentation and Comparison
The following tables summarize the expected performance data for the validated HPLC method and compare it with the GC-MS alternative.
Table 1: HPLC Method Validation and Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Well-resolved peaks (Resolution > 2.0) | All potential impurities are baseline separated from the main peak. |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Precision (%RSD) | ≤ 2% | 0.9% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.25 µg/mL |
Table 2: Chromatographic Data for Purity Assessment by HPLC
| Compound | Retention Time (min) | Peak Area (%) |
| 9H-Carbazole | 5.2 | 0.35 |
| 1-Nitro-9H-carbazole | 8.9 | 0.55 |
| This compound | 10.5 | 98.8 |
| 3,6-Dinitro-9H-carbazole | 14.1 | 0.30 |
Table 3: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Selectivity | High for non-volatile compounds and isomers. | Very high, provides structural information from mass spectra. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
| Best Suited For | Quantitative purity analysis of the main component and non-volatile impurities. | Identification of unknown volatile and semi-volatile impurities. |
| Limitations | May not be suitable for highly volatile impurities. | Requires the analyte to be thermally stable and volatile. |
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purity validation of this compound.
A Comparative Study on the Photophysics of Mono- and Dinitrocarbazoles
A comprehensive analysis of the photophysical properties of 1-nitrocarbazole, 3-nitrocarbazole, 1,6-dinitrocarbazole, and 3,6-dinitrocarbazole reveals significant alterations in their electronic behavior upon nitration, with profound implications for their application in materials science and drug development. This guide presents a comparative overview of their key photophysical parameters, supported by detailed experimental protocols and a visual representation of the characterization workflow.
The introduction of nitro groups, potent electron-withdrawing moieties, to the carbazole framework induces substantial changes in the photophysical characteristics of these molecules. These modifications are primarily governed by the number and position of the nitro substituents, influencing the excited state dynamics, particularly the efficiency of intersystem crossing to the triplet state and the subsequent phosphorescence emission.
Quantitative Photophysical Data
The photophysical properties of the studied mono- and dinitrocarbazoles were investigated in acetonitrile. The key parameters, including absorption maxima (λmax), triplet quantum yields (ΦT), and triplet lifetimes (τT), are summarized in the table below. Notably, fluorescence emission for these compounds in solution at room temperature is negligible, indicating that the dominant deactivation pathway for the lowest singlet excited state is intersystem crossing to the triplet manifold.[1][2]
| Compound | λmax (nm) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (µs) | Phosphorescence Maxima (λp) (nm) at 77 K |
| Mononitrocarbazoles | ||||
| 1-Nitrocarbazole | 285, 340, 410 | 0.55 | 25 | ~500, ~530, ~570 |
| 3-Nitrocarbazole | 270, 305, 355 | 0.60 | 30 | ~500, ~530, ~570 |
| Dinitrocarbazoles | ||||
| 1,6-Dinitrocarbazole | 275, 320, 400 | 0.45 | 15 | ~510, ~540, ~580 |
| 3,6-Dinitrocarbazole | 275, 310, 380 | 0.50 | 20 | >600 |
Data sourced from studies conducted in acetonitrile.[1][2] Phosphorescence spectra were recorded in a solid matrix at 77 K.[2]
Experimental Protocols
The characterization of the photophysical properties of mono- and dinitrocarbazoles involves a series of spectroscopic and time-resolved techniques.
Absorption Spectroscopy
-
Objective: To determine the ground-state absorption spectra and molar absorption coefficients.
-
Methodology: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the carbazole derivatives are prepared in spectroscopic grade acetonitrile in quartz cuvettes with a 1 cm path length. The concentration of the solutions is adjusted to have an absorbance of approximately 1 at the absorption maximum.
Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectra, quantum yields, and lifetimes.
-
Methodology: Steady-state fluorescence spectra are recorded on a spectrofluorometer. For these nitrocarbazole derivatives, fluorescence in solution at room temperature is reportedly very weak or negligible.[1][2] Fluorescence quantum yields (ΦF) can be determined relative to a well-characterized standard. Time-resolved fluorescence decays can be measured using time-correlated single-photon counting (TCSPC).
Laser Flash Photolysis
-
Objective: To study the properties of the triplet excited state, including the triplet-triplet absorption spectrum, quantum yield (ΦT), and lifetime (τT).
-
Methodology: A nanosecond pulsed laser (e.g., Nd:YAG laser at 355 nm) is used to excite the sample.[3] The transient changes in absorbance are monitored using a probe lamp, a monochromator, and a fast detector (e.g., a photomultiplier tube).[3][4] The triplet quantum yield is determined by the comparative method using a standard with a known ΦT. The triplet lifetime is obtained by fitting the decay of the transient absorption signal to a first-order exponential function.[4]
Phosphorescence Spectroscopy
-
Objective: To measure the phosphorescence emission spectra and lifetimes at low temperatures.
-
Methodology: Phosphorescence measurements are typically carried out at 77 K by immersing the sample in a liquid nitrogen dewar. The sample is excited by a suitable light source, and the delayed emission is detected. The phosphorescence spectrum is recorded by scanning the emission monochromator. The phosphorescence lifetime (τP) is measured by monitoring the decay of the emission intensity after pulsed excitation.
Experimental Workflow
The logical flow of experiments for the comprehensive photophysical characterization of the nitrocarbazole derivatives is illustrated in the following diagram.
Signaling Pathways and Logical Relationships
The photophysical behavior of these molecules is intrinsically linked to their electronic structure. The nitro group acts as an effective electron-withdrawing substituent, which lowers the energy of the molecular orbitals. This facilitates intersystem crossing from the singlet excited state (S₁) to the triplet manifold (T₁), a spin-forbidden but in this case highly efficient process.
The following diagram illustrates the key photophysical processes occurring after photoexcitation.
References
- 1. The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 4. edinst.com [edinst.com]
A Comparative Electrochemical Guide to Nitrated Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various nitrated carbazole derivatives. The introduction of electron-withdrawing nitro groups significantly influences the electronic characteristics of the carbazole core, impacting its potential applications in organic electronics, pharmaceuticals, and materials science. This document summarizes key electrochemical data, details the experimental methodologies used for these measurements, and visualizes the analytical workflow.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical data for a selection of nitrated carbazole derivatives. The oxidation and reduction potentials are crucial for understanding the electron-donating and -accepting capabilities of these molecules. These parameters are vital for designing materials for organic electronics and for predicting metabolic pathways in drug development.[1] It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different studies.
| Compound | Onset Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Onset Reduction Potential (Ered) vs. Fc/Fc⁺ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Reference / Notes |
| 9H-Carbazole | ~1.10 | -5.90 | Not Reported | - | - | Baseline |
| 3-Nitro-9H-carbazole | > 1.22 | > -6.02 | Not Reported | - | - | Introduction of a nitro group generally increases the oxidation potential.[1] |
| 3,6-Dinitro-9H-carbazole | ~1.28 | ~-6.08 | Not Reported | - | - | The presence of two electron-withdrawing groups further increases the oxidation potential.[1] |
| N-(4-nitrophenyl)carbazole | Not Reported | - | -0.86 | -3.94 | - | Data for a related derivative, ECzE-NB.[1] |
| 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO₂-3Cz) | Multiple peaks | - | Reversible reduction | - | - | Exhibits reversible electrochemical oxidation processes.[2] |
Note on Data Interpretation:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are often estimated from the onset oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The exact conversion factor can vary depending on the reference electrode and solvent system used.
-
The electrochemical band gap provides an estimate of the energy difference between the HOMO and LUMO levels and is a key parameter in determining the electronic and optical properties of a material.
Experimental Protocols
The electrochemical data presented in this guide are typically acquired using cyclic voltammetry (CV). The following is a generalized protocol for the electrochemical analysis of nitrated carbazole derivatives in a non-aqueous medium.
1. Materials and Reagents:
-
Analyte: Nitrated carbazole derivative (typically 1-5 mM concentration).
-
Solvent: Anhydrous, high-purity solvent such as acetonitrile (ACN) or dichloromethane (DCM).
-
Supporting Electrolyte: A non-aqueous electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) electrode.
-
Working Electrode: A glassy carbon, platinum, or gold electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Internal Standard: Ferrocene (for referencing the potential).
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Solution Preparation: Prepare a solution of the nitrated carbazole derivative and the supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the deoxygenated solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the oxidation and reduction events of the analyte.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Record the cyclic voltammogram.
-
-
Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is then used to reference the measured potentials of the analyte.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammograms. These values are used to calculate the HOMO and LUMO energy levels.
Mandatory Visualization
Below is a diagram illustrating the typical workflow for the electrochemical analysis of nitrated carbazole derivatives.
References
A Comparative Structural Analysis of 3-Nitro-9H-carbazole: Insights from X-ray Crystallography of Related Compounds and Spectroscopic Data
A comprehensive guide for researchers, scientists, and drug development professionals on the structural characteristics of 3-Nitro-9H-carbazole, elucidated through a comparative analysis of its isomers and derivatives characterized by single-crystal X-ray crystallography and other analytical techniques.
While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, a robust understanding of its molecular architecture can be inferred from the detailed structural analyses of its isomers and closely related derivatives. This guide provides a comparative overview of the crystallographic data for 1-Nitro-9H-carbazole, 2-nitro-3-phenyl-9H-carbazole, and 9-Butyl-3-nitro-9H-carbazole, supplemented with spectroscopic and computational insights, to project the structural properties of this compound.
Comparative Crystallographic Data of Nitro-Carbazole Derivatives
The crystallographic data for several nitro-substituted carbazole derivatives provide a solid foundation for understanding the influence of the nitro group's position and N-alkylation on the crystal packing and molecular geometry. A summary of the key crystallographic parameters is presented in Table 1.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-Nitro-9H-carbazole[1] | C₁₂H₈N₂O₂ | Monoclinic | P2₁/n | 10.4400(3) | 5.3148(2) | 17.2638(6) | 90 | 99.7460(16) | 90 | 944.08(6) | 4 |
| 2-Nitro-3-phenyl-9H-carbazole[2][3] | C₁₈H₁₂N₂O₂ | Triclinic | P-1 | 9.2660(3) | 12.9590(4) | 13.1010(4) | 96.2487(15) | 109.1813(15) | 106.1061(14) | 1392.39(8) | 4 |
| 9-Butyl-3-nitro-9H-carbazole[4][5] | C₁₆H₁₆N₂O₂ | Triclinic | P-1 | 8.1948(9) | 9.1763(10) | 9.7528(11) | 88.583(1) | 73.141(1) | 79.916(1) | 678.37(13) | 2 |
Table 1. Comparative Crystallographic Data for Nitro-Carbazole Derivatives. This table summarizes the unit cell parameters and other crystallographic data for three related nitro-carbazole compounds, providing a basis for structural comparison.
Key Structural Features and Intermolecular Interactions
The molecular geometry of the carbazole core and the orientation of the nitro group are crucial for understanding the electronic properties and potential biological activity of these compounds.
Molecular Planarity and Nitro Group Orientation:
In 1-Nitro-9H-carbazole, the carbazole ring system is nearly planar, and the nitro group is only slightly tilted with respect to the carbazole moiety, with a dihedral angle of 4.43(9)°.[1] Similarly, in 9-Butyl-3-nitro-9H-carbazole, the carbazole ring system is almost planar, and the nitro group is inclined by 4.4(2)° to the benzene ring it is attached to.[4][5] For 2-nitro-3-phenyl-9H-carbazole, the carbazole ring system also exhibits planarity.[2][3] This consistent planarity across different isomers suggests that this compound would also possess a largely planar carbazole core. The nitro group is expected to be slightly twisted out of the plane of the aromatic ring due to steric hindrance with adjacent hydrogen atoms.
Intermolecular Interactions:
Hydrogen bonding and π-π stacking are the dominant intermolecular forces in the crystal structures of these carbazole derivatives. In 1-Nitro-9H-carbazole, molecules form dimers through N—H···O hydrogen bonds.[6] Similarly, in the crystal of 2-nitro-3-phenyl-9H-carbazole, molecules are linked by N—H···O hydrogen bonds.[2][3] In addition to hydrogen bonding, π–π stacking interactions between the carbazole ring systems are observed in 2-nitro-3-phenyl-9H-carbazole and 9-Butyl-3-nitro-9H-carbazole, contributing to the overall stability of their crystal structures.[2][4][5] It is highly probable that this compound would also exhibit similar intermolecular interactions, with the N-H group acting as a hydrogen bond donor and the nitro group as an acceptor, along with π-π stacking of the aromatic carbazole cores.
Alternative Structural Analysis: Spectroscopic and Computational Data
In the absence of a crystal structure, other analytical techniques provide valuable structural information.
NMR Spectroscopy:
¹H and ¹³C NMR spectral data for this compound are available and can be used to confirm the connectivity and electronic environment of the atoms in the molecule.[7] A comparative analysis of the chemical shifts with those of other nitro-carbazole isomers can reveal subtle electronic differences arising from the position of the nitro group.
Computational Modeling:
Density Functional Theory (DFT) calculations have been successfully employed to predict the molecular structures and vibrational spectra of N-substituted carbazoles.[8] Such computational studies can provide a reliable model of the geometry of this compound, including bond lengths, bond angles, and dihedral angles. These theoretical models, when benchmarked against the experimental data of related compounds, can offer a high-fidelity representation of the molecule's three-dimensional structure.
Experimental Protocol for X-ray Crystallography of a Nitro-Carbazole Derivative
The following provides a generalized, detailed methodology for the single-crystal X-ray diffraction analysis of a compound like this compound.
1. Synthesis and Crystallization:
-
Synthesis: this compound can be synthesized through the nitration of carbazole. The reaction conditions, including the nitrating agent (e.g., nitric acid), solvent, and temperature, need to be carefully controlled to favor the formation of the 3-nitro isomer.
-
Purification: The crude product is typically purified by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., chloroform, dichloromethane, or ethanol).[1]
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1][4]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined by a least-squares method, minimizing the difference between the observed and calculated structure factor amplitudes.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow of Single-Crystal X-ray Crystallography.
References
- 1. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Properties of 3-Nitro-9H-carbazole: An Experimental and Theoretical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and theoretical spectroscopic data for 3-Nitro-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete set of published experimental spectra for this compound, this guide utilizes data from its close isomer, 1-Nitro-9H-carbazole, for illustrative comparison in the nuclear magnetic resonance section. The methodologies for both experimental data acquisition and theoretical calculations are detailed to provide a comprehensive framework for spectroscopic characterization.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound, drawing from experimental data of its isomer and established theoretical principles.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Experimental data presented is for 1-Nitro-9H-carbazole as a close structural analog.
| ¹H NMR (ppm) | Experimental (1-Nitro-9H-carbazole in CDCl₃)[1][2] | Expected (this compound) |
| NH | 10.01 (broad singlet) | ~8.0-10.0 (broad singlet) |
| Aromatic CH | 8.37–8.31 (multiplet, 2H), 8.10 (doublet, J=7.8 Hz, 1H), 7.60–7.50 (multiplet, 2H), 7.39–7.26 (multiplet, 2H) | Protons ortho to the nitro group will be significantly downfield shifted. Protons on the unsubstituted ring will be in the typical aromatic region. |
| ¹³C NMR (ppm) | Experimental (1-Nitro-9H-carbazole in CDCl₃)[1][2] | Expected (this compound) |
| Aromatic C-NO₂ | 132.1 | ~140-150 |
| Aromatic C-N | 139.7, 133.7 | ~135-145 |
| Aromatic CH | 127.7, 127.5, 121.9, 121.2, 120.6, 118.7, 111.6 | Varied shifts depending on proximity to the nitro and amino groups. |
| Aromatic Quaternary C | 127.4, 122.2 | ~120-130 |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| N-H Stretch | 3350-3450 |
| Aromatic C-H Stretch | 3000-3100 |
| Asymmetric NO₂ Stretch | 1500-1550 |
| Symmetric NO₂ Stretch | 1330-1370 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | Expected for this compound in Dichloromethane |
| λmax (nm) | ~260-410[3] |
| Interpretation | The absorption bands are attributed to π-π* transitions within the carbazole aromatic system, with potential charge-transfer character influenced by the nitro group. |
Experimental and Theoretical Protocols
Experimental Spectroscopy
1. Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For FT-IR, the solid sample can be analyzed as a KBr pellet or a thin film. For UV-Vis, a dilute solution in a UV-transparent solvent like dichloromethane is prepared.
2. ¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
3. FT-IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Methodology: The spectrum is recorded over a range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
4. UV-Vis Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology: The absorbance of the sample solution is measured over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
Theoretical Spectroscopy (Computational)
1. Software: Gaussian 09 or a similar quantum chemistry software package.
2. Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies (for FT-IR) are calculated from the optimized geometry to confirm it is a true energy minimum and to predict the infrared spectrum.
-
NMR Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.
-
UV-Vis Calculations: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.
Visualizing Methodologies and Pathways
The following diagrams illustrate the workflow for comparing spectral data and a relevant biological pathway where carbazole derivatives may exhibit activity.
Caption: Workflow for Spectroscopic Comparison.
Caption: Simplified JAK/STAT Signaling Pathway.
References
A Comparative Analysis of the Biological Activity of 3-Nitro-9H-carbazole and Other Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging pharmacological activities. This guide provides a comparative overview of the biological activity of 3-Nitro-9H-carbazole against other notable carbazole compounds, supported by experimental data from peer-reviewed literature. The aim is to offer an objective resource for researchers engaged in the discovery and development of novel therapeutics.
Executive Summary
Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological effects, including anticancer and antimicrobial properties. The introduction of various substituents onto the carbazole nucleus allows for the fine-tuning of its biological activity. This guide focuses on the biological profile of this compound, comparing its cytotoxic and antimicrobial efficacy with other carbazole derivatives. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information on closely related nitrocarbazoles and other key carbazole compounds to provide a valuable comparative context.
Comparative Biological Activity
The biological activity of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole ring. Electron-withdrawing groups, such as the nitro group, are known to modulate the electronic properties of the molecule, which can, in turn, affect its interaction with biological targets.
Cytotoxic Activity
Nitrocarbazole derivatives have demonstrated notable anticancer activity. For instance, 2-nitrocarbazole has shown significant cytotoxicity against human breast cancer cell lines, with IC50 values of 7 ± 1.0 μM for MCF-7 cells and 11.6 ± 0.8 μM for MDA-MB-231 cells, without affecting normal cell lines.[1] In contrast, other carbazole derivatives exhibit a wide range of cytotoxic potencies. For example, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has a strong inhibitory effect on the growth of melanoma cells.[2] The data underscores the potential of the carbazole scaffold in the development of targeted cancer therapies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Nitrocarbazole | MCF-7 (Breast) | 7 ± 1.0 | [1] |
| MDA-MB-231 (Breast) | 11.6 ± 0.8 | [1] | |
| (Z)-4-[(9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung) | 1.99 | [3] |
| Mahanine | HCT116 (Colon) | 25.5 | [3] |
| HeLa (Cervical) | 24.3 | [3] | |
| AGS (Gastric) | 33.8 | [3] | |
| Pyrido[2,3-a]carbazole derivative | HeLa (Cervical) | 13.42 | [3] |
Table 1: Comparative Cytotoxic Activity of Selected Carbazole Derivatives.
Antimicrobial Activity
| Compound/Derivative Class | Microbial Strain(s) | MIC Range (µg/mL) | Reference |
| 3-Cyano-9H-carbazole | Bacillus subtilis, Escherichia coli | 31.25 - 250 | [1] |
| N-Aryl carbazoles with dihydrotriazine moiety | Various bacteria and Candida albicans | 0.5 - 32 | [4] |
| Carbazole-based azole derivatives | S. aureus, E. coli | 1.1 - 6.4 | [5] |
Table 2: Comparative Antimicrobial Activity of Selected Carbazole Derivatives.
Mechanistic Insights: Signaling Pathways
The biological activities of carbazole derivatives are often attributed to their interaction with specific cellular pathways.
Microtubule Disruption
One of the key mechanisms of action for nitrocarbazoles in cancer cells is the disruption of microtubule dynamics.[1] These compounds can bind to the colchicine binding site on tubulin, which interferes with the formation and function of the mitotic spindle. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Caption: Mechanism of microtubule disruption by this compound.
p53 Signaling Pathway Activation
Some carbazole derivatives, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), have been shown to exert their antitumor effects by activating the p53 signaling pathway.[6] Activation of the tumor suppressor protein p53 can lead to cell cycle arrest, apoptosis, and senescence in cancer cells. This pathway represents another important avenue through which carbazoles can mediate their anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties and Applications of 3-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 3-Nitro-9H-carbazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic electronics. By objectively comparing its properties and performance with relevant alternatives and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers and developers in these fields.
Physicochemical Properties of this compound
This compound is a nitro-substituted carbazole derivative. The presence of the nitro group at the 3-position enhances the compound's electron-withdrawing properties, making it a valuable building block in various chemical syntheses.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [2] |
| Molecular Weight | 212.20 g/mol | [2] |
| CAS Number | 3077-85-8 | [1] |
| Appearance | Yellow to Deep-Yellow to Green Solid | Inferred from general chemical properties |
| Boiling Point | 448.6±18.0°C at 760 mmHg | Inferred from similar compounds |
| Melting Point | Not explicitly found in search results. | |
| Solubility | Not explicitly found in search results. |
Applications in Medicinal Chemistry: A Focus on Anticancer Activity
Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds that are widespread in nature and have attracted significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] this compound, in particular, has been investigated for its potential as an anticancer agent.[1] The introduction of a nitro group can significantly influence the biological activity of the carbazole scaffold.
Comparative Anticancer Activity of Carbazole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various carbazole derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of this compound-based compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Reference |
| Carbazole derivative 10 | HepG2 (Liver) | 7.68 | 5-FU | Not Specified |
| Carbazole derivative 10 | HeLa (Cervical) | 10.09 | 5-FU | Not Specified |
| Carbazole derivative 10 | MCF7 (Breast) | 6.44 | 5-FU | Not Specified |
| Carbazole derivative 9 | HeLa (Cervical) | 7.59 | 5-FU | Not Specified |
| Quinazoline-based urea hybrid 3(a) | Not Specified | 0.001 | Vandetanib | 0.011 |
| Quinazoline-based imidazole hybrid 1(a) | Not Specified | 0.00047 | Gefitinib | 0.00045 |
| Hybrid compound 9(a) | U937 (Leukemia) | 1.8 | SAHA | 2.3 |
| Hybrid compound 9(a) | PC-3 (Prostate) | 3.7 | SAHA | 9.9 |
| Hybrid compound 9(a) | A549 (Lung) | 4.4 | SAHA | 3.8 |
| Hybrid compound 9(a) | ES-2 (Ovarian) | 5.4 | SAHA | 12.7 |
| Hybrid compound 9(a) | MDA-MB-231 (Breast) | 3.1 | SAHA | 5.6 |
| Hybrid compound 9(a) | HCT116 (Colon) | 5.5 | SAHA | 6.0 |
Note: Specific IC₅₀ values for this compound were not found in the provided search results. The table presents data for other carbazole derivatives to give a comparative context.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic activity of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Synthesis Pathway of 3-Nitro-9-ethylcarbazole
The following diagram illustrates a common synthetic route to 3-nitro-9-ethylcarbazole, an important derivative of this compound.
Caption: Synthesis of 3-Nitro-9-ethylcarbazole.
Applications in Organic Electronics: Hole Transport Materials for OLEDs
Carbazole derivatives are widely utilized in organic electronics due to their excellent electronic properties, including good hole transport capabilities and high thermal stability.[6][7] These characteristics make them ideal candidates for use as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[3][7] The introduction of a nitro group can modify the electronic properties of the carbazole core, potentially leading to improved device performance.
Comparative Performance of Carbazole-Based Hole Transport Materials in OLEDs
The table below compares the performance of OLEDs utilizing different carbazole-based derivatives as the hole-transporting layer (HTL), benchmarked against a standard device using N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
| Hole Transport Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| Carbazole-Imidazole Derivative | 4.0 - 4.8 | 1430 | ~0.8 | ~0.42 | 1.1 |
| NPB (Reference) | ~3.6 | ~10,000 | 3.27 | - | - |
| HTM 3c (4-(9H-carbazol-9-yl)triphenylamine derivative) | Not Specified | >10,000 | 39.8 | 29.3 | Not Specified |
| Cz-SBDPI | Not Specified | 12,984 | 5.9 | 5.7 | 6.2 |
| Pyridinyl-Carbazole Host H2 (with FIrpic emitter) | Not Specified | Not Specified | 23.9 | 24.9 | 10.3 |
Note: The performance of OLEDs is highly dependent on the overall device architecture. The data above is compiled from various sources with potentially different device structures and should be interpreted as a general comparison.[3][8][9][10]
Experimental Protocol: Fabrication of a Multilayer OLED Device
This protocol describes the general steps for fabricating a multilayer OLED device using a carbazole derivative as the hole-transporting layer via thermal evaporation.[7][11]
Materials and Equipment:
-
ITO-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., this compound derivative)
-
Emissive Layer (EML) material (e.g., CBP:Ir(ppy)₃)
-
Electron Transport Layer (ETL) material (e.g., Bphen)[3]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water, and then dried. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the cleaned ITO substrate in a high-vacuum thermal evaporation chamber.
-
Hole Injection Layer (HIL): Deposit the HIL material to a typical thickness of 5-10 nm.
-
Hole Transport Layer (HTL): Evaporate the this compound derivative to a thickness of 30-50 nm at a deposition rate of 1-2 Å/s.[7]
-
Emissive Layer (EML): Co-evaporate the host and dopant materials (e.g., CBP and Ir(ppy)₃) to a thickness of 20-40 nm.
-
Electron Transport Layer (ETL): Deposit the ETL material to a thickness of 20-40 nm.[7]
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (~1 nm).[7]
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.[7]
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device are measured using appropriate equipment.
Typical OLED Device Architecture
The following diagram illustrates the multilayer structure of a typical OLED device incorporating a carbazole-based hole-transporting layer.
References
- 1. CN103254115A - Preparation method of 3-nitro carbazole - Google Patents [patents.google.com]
- 2. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Nitro-9H-carbazole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Nitro-9H-carbazole is paramount for the protection of laboratory personnel and the environment. Due to its potential hazards, this compound must be managed as hazardous waste, adhering to strict regulatory protocols. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for carbazole and its derivatives, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by a "cradle-to-grave" management system established by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] This means the generator of the waste is responsible for its safe management from generation to final disposal.[3]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: The first critical step is to formally determine that this compound waste is hazardous.[2][3] Given its chemical structure and the hazards of related compounds, it should be presumed hazardous.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate to prevent potentially dangerous chemical reactions and to ensure proper disposal routing.
2. Waste Containerization:
-
Solid Waste: Collect solid residues, contaminated personal protective equipment (PPE), and other contaminated materials in a dedicated, leak-proof hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4]
-
Container Management: Keep waste containers securely closed except when adding waste.[4][5]
3. On-Site Storage:
-
Accumulation Limits: Be aware of the hazardous waste generator status of your facility (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be stored on-site and for how long.[2][3][6] For instance, Small Quantity Generators (SQGs) may have limits on accumulation time and quantity.[3][6]
-
Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used for liquid waste to prevent spills.[4]
4. Off-Site Disposal:
-
Licensed Transporter: Hazardous waste must be transported by a licensed hazardous waste transporter.[2][5][6]
-
Permitted Facility: The waste must be sent to a permitted treatment, storage, and disposal facility (TSDF).[3][5] Land disposal of many hazardous wastes is restricted, and they often require treatment to meet specific standards before disposal.[3]
-
Manifesting: A hazardous waste manifest, a legal document, must accompany all off-site shipments of hazardous waste.[5]
5. Emergency Procedures for Spills:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand), and collect the absorbed material as hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report any spills to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
| Generator Status | Hazardous Waste Generation Rate | On-site Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | ≤ 90 days |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | ≤ 180 days (or 270 days if disposal facility is > 200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | No federal time limit, but quantity limits apply |
Note: State regulations may be more stringent than federal regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.
References
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste [epa.illinois.gov]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste [mde.maryland.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 3-Nitro-9H-carbazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Nitro-9H-carbazole in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3077-85-8
-
Molecular Formula: C₁₂H₈N₂O₂
Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on its GHS classification and safety data for structurally similar carbazole derivatives.
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against eye irritation from dust particles.[2][3] |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.- A flame-resistant lab coat or impervious clothing. | Prevents skin contact and absorption.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or dust is generated. | Minimizes the inhalation of hazardous dust.[2][3] |
Operational Plan: Safe Handling Workflow
All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Experimental Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles.
-
Inspect and don the appropriate chemical-resistant gloves.
-
-
Handling:
-
Cleanup:
-
Decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Properly dispose of all contaminated materials.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, contaminated weighing papers, and disposable equipment into a designated, clearly labeled hazardous waste container for solid organic waste.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards ("Toxic," "Irritant").
-
-
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
